Calix[8]arene
Description
Synthesis of the Calixacs.orgarene Backbone
The synthesis of the calix acs.orgarene macrocycle is typically achieved through the condensation of a p-substituted phenol (B47542) with formaldehyde (B43269). The choice of phenol, base, solvent, and reaction conditions dictates the selectivity and yield of the final product.
Two primary methodologies are employed for the synthesis: a one-step process and a two-step process. nih.gov The one-step method involves refluxing the phenol, formaldehyde, and a base in a high-boiling solvent like xylene. nih.gov A well-known example is the "Petrolite procedure," which utilizes p-tert-butylphenol, paraformaldehyde, and a catalytic amount of sodium hydroxide (B78521) in refluxing xylene to produce p-tert-butylcalix acs.orgarene. orgsyn.org This procedure is also applicable to other phenols with electronically neutral para-substituents, such as p-isopropylphenol and p-phenylphenol. orgsyn.org
Recent advancements have focused on developing highly selective and high-yield syntheses suitable for industrial-scale production. One such method employs p-tert-amylphenol with aqueous formaldehyde and tetramethylammonium (B1211777) hydroxide (TMAH) as a catalyst. acs.org This approach involves a reflux phase to build linear precursors, followed by a distillation phase at a higher temperature to facilitate cyclization, achieving yields greater than 80% and purities over 98%. acs.org The synthesis of p-(benzyloxy)calix acs.orgarene has also been accomplished in a one-pot reaction with a 48% isolated yield. acs.org
Table 1: Selected Synthetic Methodologies for Calix acs.orgarene Backbone
| Phenol Derivative | Formaldehyde Source | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| p-tert-Butylphenol | Paraformaldehyde | NaOH | Xylene | 62–65% | orgsyn.org |
| p-tert-Amylphenol | 50% aq. Formaldehyde | TMAH | High-boiling solvent (>250°C) | >80% | acs.org |
| p-Benzyloxyphenol | Paraformaldehyde | NaOH | Xylene | 48% | acs.org |
Functionalization of the Upper Rim
The "upper rim" of the calix acs.orgarene refers to the para-positions of the constituent phenolic units. Functionalization at this rim allows for the extension of the hydrophobic cavity and the introduction of specific binding sites. This modification is generally considered more challenging than lower-rim functionalization and often requires the protection of the lower-rim hydroxyl groups. researchgate.net
A common strategy involves the removal of the p-tert-butyl groups, which facilitates a wide range of functionalization reactions. nih.gov The upper rim can then be modified through electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and acylation. encyclopedia.pub For instance, water-soluble calix acs.orgarenes have been prepared by introducing sulfonic acid groups at the para-position. These p-sulfonato-calix acs.orgarenes have shown a high affinity for biomolecules. rsc.orgjst.go.jp Similarly, phosphonate (B1237965) groups have been introduced to create p-phosphonato-calix acs.orgarenes. rsc.orgfrontiersin.org
Regioselective functionalization of the upper rim has also been achieved. A method for selectively modifying the 1 and 5 aromatic rings has been reported, which involves a protection-deprotection sequence. researchgate.netacs.org Furthermore, various organic moieties have been attached to the upper rim to create complex architectures, such as grafting polymer arms via sulfonyl chloride initiators. acs.orgmdpi.com
Functionalization of the Lower Rim
The "lower rim" consists of the eight phenolic hydroxyl groups, which are highly reactive and provide a versatile platform for introducing a wide variety of functional groups through the formation of ether and ester bonds. encyclopedia.pub The conformation of the calix acs.orgarene is stabilized by a network of intramolecular hydrogen bonds between these hydroxyl groups. encyclopedia.pub
Complete functionalization of the lower rim is typically achieved by treating the calix acs.orgarene with a large excess of a derivatizing agent in the presence of a strong base. nih.gov For example, full propargylation of p-tert-butylcalix acs.orgarene has been accomplished using propargyl bromide and cesium carbonate, yielding a scaffold with eight alkyne units ready for further modification via "click" chemistry. mdpi.com Similarly, octa-O-acetyl-octa(tert-butyl)calix acs.orgarene was prepared in 95.4% yield via O-acylation. nih.gov
Selective functionalization of the lower rim is more complex but allows for precise control over the final structure. Researchers have successfully prepared a 1,3,4,6-tetra-O-arylmethyl ether of tert-butyl-calix acs.orgarene in yields of 20–41% using potassium carbonate as the base. nih.gov Derivatives bearing multiple ethanolamine (B43304) or diethanolamine (B148213) units have also been synthesized. mdpi.com These modifications are crucial for creating receptors with specific recognition properties and for controlling the solubility and conformational dynamics of the macrocycle.
Structure
2D Structure
Properties
IUPAC Name |
nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H48O8/c57-49-33-9-1-10-34(49)26-36-12-3-14-38(51(36)59)28-40-16-5-18-42(53(40)61)30-44-20-7-22-46(55(44)63)32-48-24-8-23-47(56(48)64)31-45-21-6-19-43(54(45)62)29-41-17-4-15-39(52(41)60)27-37-13-2-11-35(25-33)50(37)58/h1-24,57-64H,25-32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPRHRZFFPXZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=CC=CC(=C6O)CC7=CC=CC(=C7O)CC8=CC=CC(=C8O)CC9=CC=CC1=C9O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H48O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369269 | |
| Record name | Calix[8]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
849.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82452-93-5 | |
| Record name | Calix[8]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | nonacyclo[43.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~.1~33,3 7~.1~39,43~]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16, 18,21(53),22,24,27(52),28,30,33(51),34,36,39(50),40,42,45,47-tetracosa ene-49,50,51,52,53,54,55,56-octol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Strategies for Crystallization and Solid State Structures
Crystallization Techniques
The crystallization of calix acs.orgarenes is often challenging, and the resulting crystals can be sensitive to the loss of included solvent molecules. orgsyn.org A variety of solvent systems have been employed to obtain single crystals suitable for X-ray diffraction analysis.
Commonly, crystallization is achieved by slow evaporation of a solution or by diffusion methods. For example, p-tert-butylcalix acs.orgarene (TBC8) has been successfully crystallized from various solvents, including N,N-Dimethylformamide (DMF), chloroform (B151607), ethyl acetate, acetonitrile (B52724), pyridine (B92270), and dimethyl sulfoxide (B87167) (DMSO). acs.org The choice of solvent is critical as it can become incorporated into the crystal lattice, influencing the final conformation of the macrocycle. acs.org Other reported methods include crystallization from a mixture of chloroform and methanol (B129727) or purification through recrystallization from DMSO/acetone or DMSO/ethanol (B145695) mixtures. nih.govresearchgate.net A unique technique involves crystallization at a liquid-liquid interface; for instance, crystals of a potassium complex of calix acs.orgarene were grown at the interface between THF and an aqueous potassium carbonate solution. acs.orgacs.org
Solid-State Conformations and Packing
Calix acs.orgarenes are conformationally flexible and can adopt several distinct shapes in the solid state. The specific conformation is often dictated by the crystallization solvent, metal ion coordination, and intermolecular interactions. acs.org
For p-tert-butylcalix acs.orgarene, several conformations have been identified through X-ray crystallography:
Pleated-loop conformation: This relatively flat conformation with an alternating "up" and "down" arrangement of methylene (B1212753) bridges was observed in crystals grown from DMF, chloroform, ethyl acetate, and acetonitrile. acs.org
Chairlike conformation: Derived from two partial calix researchgate.netarene cones, this conformation was found in crystals obtained from pyridine. acs.org
Loop-chair conformation: A previously unknown conformation was discovered in crystals grown from DMSO. acs.org
In the solid state, the hydroxyl groups of the lower rim form a network of intramolecular hydrogen bonds. acs.org The packing of calix acs.orgarene molecules can lead to the formation of higher-order structures. For example, crystallization in the presence of potassium ions can yield one-dimensional channel structures where calix acs.orgarene molecules are linked by coordinated metal ions and water molecules. acs.orgacs.org In some metal complexes, such as a tetranuclear bismuth complex, the calix acs.orgarene ligand adopts a "pinched-cone" conformation. nih.gov These diverse solid-state arrangements highlight the structural versatility of the calix acs.orgarene scaffold.
Table 2: Solid-State Conformations of p-tert-Butylcalix acs.orgarene with Different Solvents
| Crystallization Solvent | Conformation | Reference |
|---|---|---|
| N,N-Dimethylformamide (DMF) | Pleated-loop | acs.org |
| Chloroform | Pleated-loop | acs.org |
| Ethyl Acetate | Distorted Pleated-loop | acs.org |
| Acetonitrile | Distorted Pleated-loop | acs.org |
| Pyridine | Chairlike | acs.org |
| Dimethyl Sulfoxide (DMSO) | Loop-chair | acs.org |
Host Guest Chemistry and Molecular Recognition with Calix 1 Arene
Principles of Host-Guest Complexation
The formation of a host-guest complex between a calix ichem.mdarene and a guest molecule is a sophisticated process driven by a collection of subtle, non-covalent forces. The primary interactions responsible for complexation include hydrophobic interactions, π-π stacking, hydrogen bonding, and electrostatic interactions. nih.govrsc.orgnankai.edu.cn The large, π-electron-rich cavity of calix ichem.mdarene provides an ideal environment for encapsulating guest molecules. rsc.orgacs.org
The flexibility of the calix ichem.mdarene macrocycle allows it to adopt various conformations to best accommodate a guest. nih.gov This conformational adaptability is a key principle in its complexation behavior, enabling it to form complexes with guests of different sizes and shapes. The phenolic hydroxyl groups on the lower rim of the calixarene (B151959) can act as hydrogen bond donors and, when deprotonated, as coordination sites for metal cations. nih.gov Furthermore, functionalization of these hydroxyl groups can introduce new binding sites and dramatically alter the host's recognition properties. nih.govnih.gov The size of the calixarene ring is a critical factor in ion selectivity, with the larger cavity of calix ichem.mdarene often leading to the formation of bimetallic or higher-order complexes. nih.govacs.orgsctunisie.org
Studies on water-soluble p-sulfonatocalix[n]arenes have demonstrated that the strength of interaction often increases with the size of the macrocycle. For example, the association constant for the complexation of the amino acid arginine increases significantly from calix researchgate.netarene to calix ichem.mdarene, highlighting the "bigger is better" phenomenon in certain host-guest systems. nih.gov
Encapsulation Mechanisms and Thermodynamics
The encapsulation of a guest molecule within a calix ichem.mdarene cavity is a dynamic process that can involve several mechanisms. The guest may be fully or partially included within the host's three-dimensional structure. The process is often driven by the displacement of solvent molecules from the cavity, an entropically favorable event. For ionic guests, electrostatic interactions with the phenolic oxygens or with charged functional groups on the calixarene rim are paramount. nih.govrsc.org
The thermodynamics of complexation provide insight into the driving forces of encapsulation. The Gibbs free energy of complexation (ΔG) is determined by the balance between enthalpy (ΔH) and entropy (ΔS) changes. Enthalpically driven processes are typically characterized by strong, direct interactions like hydrogen bonds and coordination bonds. Entropically driven processes are often associated with the release of ordered solvent molecules from the host cavity and the guest's solvation shell upon complex formation.
Selective Binding of Ions
Calix ichem.mdarenes and their derivatives have demonstrated a remarkable ability to selectively bind a wide array of both cations and anions, making them promising candidates for applications in separation science, sensing, and environmental remediation.
The large cavity and potential for multiple coordination sites make calix ichem.mdarenes effective receptors for heavy metal ions. Solvent extraction studies using p-tert-butylcalix ichem.mdarene have revealed a distinct selectivity order for several divalent heavy metal ions in an aqueous ammonia (B1221849) solution. nih.govnih.govresearchgate.net The selectivity was found to decrease in the order: Cd²⁺ > Ni²⁺ > Cu²⁺ > Ag⁺ > Co²⁺ > Zn²⁺. nih.govnih.govresearchgate.netresearchgate.net
In a different aqueous medium containing ethylenediamine, p-tert-butylcalix ichem.mdarene exhibited exceptional extraction efficiencies for Cu²⁺ and Cd²⁺, at 97% and 90% respectively, while the extraction of Co²⁺ and Ni²⁺ was suppressed. nih.govnih.govresearchgate.net This highlights the profound influence of the aqueous phase composition on the selectivity of the host molecule. Furthermore, a PVC membrane incorporating the parent p-tert-butylcalix ichem.mdarene has been utilized as a sensor material for a Sr²⁺-selective electrode, demonstrating its utility in ion-selective sensing applications. arkat-usa.orgumich.edu Functionalized calixarenes have also shown high selectivity for other toxic heavy metals like Hg²⁺. mun.ca
| Ion | Selectivity Ranking (in aqueous ammonia) | Extraction Efficiency (in aqueous ethylenediamine) | Notes |
|---|---|---|---|
| Cd²⁺ | 1 | 90% | Data from solvent extraction studies. nih.govnih.govresearchgate.net |
| Ni²⁺ | 2 | Suppressed | |
| Cu²⁺ | 3 | 97% | |
| Ag⁺ | 4 | - | |
| Co²⁺ | 5 | Suppressed | |
| Zn²⁺ | 6 | - | |
| Hg²⁺ | - | - | Derivatized calixarenes show high selectivity. mun.ca |
| Sr²⁺ | - | - | Used in Sr²⁺-selective electrodes. arkat-usa.orgumich.edu |
The coordination chemistry of lanthanide ions with calix ichem.mdarenes is of significant interest due to the potential applications of the resulting complexes in areas such as luminescence and magnetic materials. Calix ichem.mdarenes are capable of forming stable, often bimetallic, complexes with lanthanide ions. sctunisie.org
Studies on p-tert-butylcalix ichem.mdarene have shown the formation of 2:1 complexes with a range of lanthanide ions, including La³⁺, Pr³⁺, Eu³⁺, and Lu³⁺, in dimethylformamide solutions. sctunisie.org The complexation of Eu(III) with p-tert-butylcalix ichem.mdarene has been studied in detail, revealing a mechanism that involves a 1:1 complex as an intermediate in the formation of the final bimetallic species. rsc.orgnih.gov Furthermore, research in acetonitrile (B52724) has indicated that deprotonated p-tert-butylcalix ichem.mdarene exhibits a particular affinity for Eu³⁺. sctunisie.org A phosphinoyl-substituted calix ichem.mdarene derivative was found to form both 1:1 and 2:1 complexes with La³⁺, Eu³⁺, Tb³⁺, and Lu³⁺, with the 1:1 complex being the major species in methanol (B129727). nih.gov
| Ion | Calix ichem.mdarene Derivative | Stoichiometry (Metal:Ligand) | Solvent | Key Finding |
|---|---|---|---|---|
| La³⁺, Pr³⁺, Lu³⁺ | p-tert-butylcalix ichem.mdarene | 2:1 | Dimethylformamide | Formation of bimetallic complexes. sctunisie.org |
| Eu³⁺ | p-tert-butylcalix ichem.mdarene | 1:1 and 2:1 | Dimethylformamide | Stepwise formation of a bimetallic complex. rsc.orgnih.gov |
| La³⁺, Eu³⁺, Tb³⁺, Lu³⁺ | Phosphinoyl-substituted calix ichem.mdarene | 1:1 (major), 2:1 | Methanol | Formation of both 1:1 and 2:1 complexes. nih.gov |
| Eu³⁺ | Deprotonated p-tert-butylcalix ichem.mdarene | - | Acetonitrile | Preferential affinity for Eu³⁺. sctunisie.org |
The interaction of alkali metal ions with calix ichem.mdarenes is influenced by the large cavity size, which can often accommodate more than one metal ion or lead to different binding modes compared to smaller calixarenes. Studies on Langmuir-Blodgett films of a tert-octylcalix ichem.mdarene derivative revealed a cation selection order of Cs⁺ > Rb⁺ > Na⁺, with potassium binding being undetectable. researchgate.net
In contrast, research on water-soluble p-sulfonatocalix ichem.mdarene has shown the formation of both 1:1 and 1:2 (calixarene:metal) complexes with Li⁺, Na⁺, K⁺, and Cs⁺. researchgate.netrsc.org The association constants for these complexes are on the order of 10³ M⁻¹, indicating stable interactions in aqueous solution. researchgate.netrsc.org This highlights how the specific derivative and the medium can significantly alter the binding behavior and selectivity.
| Ion | Calix ichem.mdarene Derivative | Method/Medium | Key Finding | Association Constant (Kₐ) |
|---|---|---|---|---|
| Li⁺, Na⁺, K⁺, Cs⁺ | p-sulfonatocalix ichem.mdarene | Aqueous Solution | Forms 1:1 and 1:2 (host:guest) complexes. | ~10³ M⁻¹ researchgate.netrsc.org |
| Na⁺, Rb⁺, Cs⁺ | tert-octylcalix ichem.mdarene | Langmuir-Blodgett Film | Selectivity order: Cs⁺ > Rb⁺ > Na⁺. researchgate.net | Not specified |
| K⁺ | Binding not detected. researchgate.net |
While native calixarenes are not typically strong anion binders, their functionalization can create receptors with high affinity and selectivity for anions. The recognition is often achieved through hydrogen bonding and electrostatic interactions. For instance, calix researchgate.netarene derivatives with urea (B33335) or amine functionalities are effective at binding anions. medcraveonline.com
In the context of larger calixarenes, a study on Langmuir-Blodgett films of a tert-octylcalix ichem.mdarene derivative showed a clear preference for certain halides, with a selection order of I⁻ > F⁻ > Br⁻. researchgate.net Chloride was not found to compete effectively. The binding of oxoanions such as dichromate and arsenate by functionalized calixarenes has also been demonstrated. medcraveonline.com This binding is often pH-dependent, relying on the protonation of amine or other functional groups on the calixarene to facilitate electrostatic interactions and hydrogen bonding with the oxygen atoms of the oxoanion. medcraveonline.com
| Anion | Calixarene System | Selectivity/Binding Principle | Source |
|---|---|---|---|
| I⁻ | tert-octylcalix ichem.mdarene Langmuir-Blodgett Film | Selectivity Order: I⁻ > F⁻ > Br⁻ > Cl⁻ (Cl⁻ does not compete) | researchgate.net |
| F⁻ | |||
| Br⁻ | |||
| Cl⁻ | |||
| Oxoanions (e.g., Dichromate, Arsenate) | Functionalized Calixarenes | Binding is pH-dependent, involving electrostatic interactions and hydrogen bonding. | medcraveonline.com |
Alkali Metal Ions (e.g., Li⁺, Na⁺, K⁺)
Selective Binding of Small Molecules
Calix rcsb.orgarenes, with their large, flexible cavities, are adept at selectively binding a variety of small molecular guests. This recognition is driven by a combination of non-covalent interactions, including hydrophobic effects, π-π stacking, and hydrogen bonding. The size and shape of the calix rcsb.orgarene cavity, along with its conformational adaptability, allow it to form stable complexes with a range of molecules.
C₆₀-Fullerene Complexation
The large, electron-rich cavity of p-tert-butylcalix rcsb.orgarene makes it an excellent host for the spherical C₆₀-fullerene. This complexation is a notable example of supramolecular recognition, driven primarily by complementary hydrophobic and π-π interactions between the aromatic panels of the calixarene and the surface of the fullerene. rsc.orgresearchgate.net
Research has demonstrated the formation of a discrete 1:1 complex when p-tert-butylcalix rcsb.orgarene is mixed with C₆₀ in a toluene (B28343) solution. researchgate.netrcsb.org This selective binding is so effective that it can be used to separate and purify C₆₀ from carbon soot mixtures. researchgate.netnih.gov Upon complexation, the sparingly soluble complex precipitates from the toluene solution. researchgate.net Structural investigations of the C₆₀-p-tert-butylcalix rcsb.orgarene complex have revealed an unprecedented continuous layered tetragonal array of the fullerenes encapsulated by the calixarenes. researchgate.netrcsb.org In this arrangement, the calixarene adopts a conformation that provides hydrophobic pockets with a curvature complementary to the C₆₀ surface, optimizing the π-π interactions. researchgate.netrcsb.org While the complex is stable in toluene, it readily decomposes in chlorinated solvents. researchgate.net
Table 1: Research Findings on Calix rcsb.orgarene-C₆₀ Complexation
| Host Compound | Guest | Key Findings | Reference(s) |
|---|---|---|---|
| p-tert-butylcalix rcsb.orgarene | C₆₀-Fullerene | Forms a 1:1 sparingly soluble complex in toluene. | researchgate.netrcsb.org |
| p-tert-butylcalix rcsb.orgarene | C₆₀-Fullerene | Enables selective separation and purification of C₆₀ from soot. | researchgate.netnih.gov |
| p-tert-butylcalix rcsb.orgarene | C₆₀-Fullerene | Solid-state structure shows a continuous layered tetragonal array. | researchgate.net |
| p-tert-butylcalix rcsb.orgarene | C₆₀-Fullerene | Binding is driven by hydrophobic and optimized π-π interactions. | rsc.orgresearchgate.net |
Azo Dyes and Organic Pollutants
Calix rcsb.orgarene derivatives have shown significant potential in the removal of organic pollutants, particularly azo dyes, from aqueous solutions. Their ability to form host-guest complexes makes them effective extractants for these environmental contaminants. nih.govresearchgate.net
Studies have shown that the carboxylic acid derivative of calix rcsb.orgarene exhibits a high affinity for various azo dyes, including Reactive Black 5, Trapaeolin 000, Methyl Orange, and Direct Violet 51. nih.govresearchgate.net The extraction mechanism is multifaceted, involving the formation of an inclusion complex where the dye molecule is entrapped within the three-dimensional cavity of the calixarene. nih.govresearchgate.net This is further stabilized by hydrogen bonding and, in the case of anionic dyes and carboxylated calixarenes, ion-pair interactions facilitated by cations like Na⁺. researchgate.net The large cavity of calix rcsb.orgarene is crucial for accommodating the bulky dye molecules, a task for which smaller calix scirp.orgarenes are unsuitable. researchgate.netsci-hub.se For instance, a novel pyrazine-2-carboxylate (B1225951) derivative of calix rcsb.orgarene demonstrated higher sorption for larger azo dyes like Evans Blue and Chicago Sky Blue compared to its calix scirp.orgarene counterpart, which was more effective for smaller dyes. sci-hub.se The efficiency of dye removal can also be enhanced by the presence of salts like NaCl in the solution. nih.govresearchgate.net
Table 2: Extraction Efficiency of Azo Dyes by a Calix rcsb.orgarene Derivative
| Calix rcsb.orgarene Derivative | Azo Dye | Extraction Efficiency (%) | Reference(s) |
|---|---|---|---|
| Carboxylic acid derivative | Reactive Black 5 | ~55 | researchgate.net |
| Carboxylic acid derivative | Trapaeolin 000 | ~75 | researchgate.net |
| Carboxylic acid derivative | Methyl Orange | ~40 | researchgate.net |
| Carboxylic acid derivative | Direct Violet 51 | ~95 | researchgate.net |
| Pyrazine-2-carboxylate derivative | Reactive Black 5 | >90 | sci-hub.se |
| Pyrazine-2-carboxylate derivative | Evans Blue | >90 | sci-hub.se |
Extraction conditions varied between studies.
Polycyclic Aromatic Hydrocarbons
The conformational flexibility and sizable hydrophobic cavity of calix rcsb.orgarenes make them particularly well-suited for the complexation of large polycyclic aromatic hydrocarbons (PAHs). oup.comchemrxiv.org The binding is primarily driven by hydrophobic and π-π interactions between the electron-rich aromatic rings of the host and the extended π-system of the guest PAH molecule. nih.gov
Reversed-phase high-performance liquid chromatography (RP-HPLC) has been employed to study these host-guest interactions and determine the stability constants of the resulting complexes. In one such study, an octakis(diethoxyphosphoryloxy)-tert-butyl-calix rcsb.orgarene was used as a mobile phase additive. The formation of inclusion complexes with various aromatic solutes, including PAHs, led to a decrease in their retention on the stationary phase, allowing for the calculation of complex stability constants. oup.com The results indicated that the binding of aromatic guests is influenced by their size and hydrophobicity. oup.com The larger and more flexible cavity of calix rcsb.orgarene allows for a deeper inclusion of PAHs compared to smaller, more rigid calixarenes. oup.com
Table 3: Stability Constants (K_A) for Complexes of Octakis(diethoxyphosphoryloxy)-tert-butyl-calix rcsb.orgarene with Polycyclic Aromatic Hydrocarbons
| Guest Molecule | Stability Constant (K_A, M⁻¹) | Reference(s) |
|---|---|---|
| Naphthalene | 1362 ± 131 | oup.com |
| Acenaphthene | 1968 ± 174 | oup.com |
| Fluorene | 2795 ± 253 | oup.com |
| Phenanthrene | 2311 ± 198 | oup.com |
| Anthracene | 2586 ± 213 | oup.com |
Determined by RP-HPLC in an acetonitrile-water (86:14, v/v) mobile phase.
Phenol (B47542) Regioisomers
The recognition and separation of phenol regioisomers present a significant challenge in chemistry due to their similar physical and chemical properties. Calixarenes, with their well-defined cavities, offer a platform for achieving such selective recognition. It has been noted that p-t-butylcalix rcsb.orgarene can form host-guest complexes with phenol regioisomers, driven by hydrophobic and π-π interactions. nih.gov
While specific quantitative studies on calix rcsb.orgarene's binding with phenol isomers are limited, research on smaller calixarenes provides insight into the principles of this recognition. For example, studies with calix researchgate.netarene and nitrophenol isomers (ortho-, meta-, and para-) have shown that the host's interaction energy and the guest's orientation within the cavity differ significantly depending on the isomer. researchgate.net The interaction energy for calix researchgate.netarene was found to follow the order: p-nitrophenol > m-nitrophenol > o-nitrophenol. researchgate.net This selectivity is attributed to a combination of factors including steric hindrance and the ability to form optimal hydrogen bonds and π-π stacking interactions within the host cavity. The larger and more flexible cavity of calix rcsb.orgarene would likely exhibit different binding affinities and selectivities, potentially accommodating multiple guest molecules or adopting unique conformations to optimize interactions with different isomers.
Table 4: Theoretical Interaction Energy for Calix researchgate.netarene with Nitrophenol Isomers
| Guest Isomer | Interaction Energy (kcal/mol) | Key Interaction Feature | Reference(s) |
|---|---|---|---|
| p-Nitrophenol | -21.4 | Encapsulation within the cavity | researchgate.net |
| m-Nitrophenol | -20.5 | Both shielding and deshielding of protons | researchgate.net |
| o-Nitrophenol | -18.9 | Both shielding and deshielding of protons | researchgate.net |
Note: Data is for Calix researchgate.netarene and provides a basis for understanding potential regioisomeric selectivity.
Protein-Calixrcsb.orgarene Complexation and Encapsulation
The interaction between calixarenes and proteins is a burgeoning field of supramolecular chemistry. Water-soluble derivatives, such as sulfonato-calix rcsb.orgarene, can engage with protein surfaces through a combination of electrostatic and hydrophobic interactions. The large and flexible nature of calix rcsb.orgarene allows it to adapt its conformation to mold to heterogeneous protein surfaces, leading to protein encapsulation rather than just the binding of a single side chain. scirp.orgscirp.orgacs.orgnih.gov This "molecular glue" activity can mediate protein assembly and lead to the formation of highly ordered, porous biomaterials. acs.orgnih.gov
Encapsulation of Proteins (e.g., Cytochrome c, Ralstonia solanacearum lectin)
The encapsulation of proteins by sulfonato-calix rcsb.orgarene has been demonstrated through co-crystal structures with model proteins like cytochrome c and Ralstonia solanacearum lectin (RSL). scirp.orgscirp.orgacs.orgnih.gov These studies provide direct evidence that multiple calixarene molecules can mask a single protein, covering a significant portion of its surface area. rcsb.org
In the case of cytochrome c, a cationic protein, its complexation with anionic sulfonato-calix rcsb.orgarene results in the formation of porous frameworks with high solvent content. acs.orgnih.gov The larger calix rcsb.orgarene demonstrates a "bigger is a better binder" phenomenon, showing increased affinity compared to smaller calixarenes. acs.orgnih.gov It adapts its conformation to accommodate several amino acid residues—including hydrophobic, polar, and charged ones—within small cavities on its surface. scirp.orgscirp.org
With the trimeric protein RSL, sulfonato-calix rcsb.orgarene co-crystallization has yielded multiple crystal forms, including highly porous frameworks where the protein-protein contacts are exclusively mediated by the calixarene. mdpi.comdoi.org In one cubic framework, up to six calixarene molecules bind to the RSL trimer, with the assembly mediated by calixarene dimers. scirp.orgscirp.orgacs.orgnih.gov This demonstrates a sophisticated level of molecular recognition that progresses from simple binding to the construction of complex biomolecular frameworks. scirp.orgscirp.org
Table 5: Research Findings on Protein-Calix rcsb.orgarene Complexation
| Protein | Calix rcsb.orgarene Derivative | Key Findings | Reference(s) |
|---|---|---|---|
| Cytochrome c | Sulfonato-calix rcsb.orgarene | Forms porous frameworks with >60% solvent content. | acs.orgnih.gov |
| Cytochrome c | Sulfonato-calix rcsb.orgarene | Calixarene molds to the protein surface, masking multiple residues. | rcsb.orgscirp.orgscirp.org |
| Ralstonia solanacearum lectin (RSL) | Sulfonato-calix rcsb.orgarene | Up to six calixarenes bind the RSL trimer, forming a cubic framework. | scirp.orgscirp.org |
| Ralstonia solanacearum lectin (RSL) | Sulfonato-calix rcsb.orgarene | Co-crystallization yields multiple porous frameworks mediated by the calixarene. | mdpi.comdoi.org |
Multisite Binding Phenomena
A key feature of calix nih.govarene's interaction with proteins is the phenomenon of multisite binding. researchgate.net Unlike smaller calixarenes that typically encapsulate a single amino acid side chain, the expansive surface and flexibility of calix nih.govarenes allow them to bind to multiple sites on a single protein molecule simultaneously. nih.govacs.orgnih.gov This has been demonstrated in studies with proteins such as cytochrome c and the lectin from Ralstonia solanacearum (RSL). acs.orgnih.govresearchgate.net
Solution-state NMR studies and co-crystal structures have provided compelling evidence for these multisite interactions. acs.orgnih.gov For instance, with cytochrome c, sulfonato-calix nih.govarene is not only capable of binding to various cationic lysine (B10760008) and arginine residues but can also encapsulate significant portions of the protein surface. nih.govacs.orgnih.gov In the case of the trimeric protein RSL, up to six sulfonato-calix nih.govarene molecules have been observed to bind to a single protein trimer, effectively masking the protein surface and leading to the formation of a cubic framework. acs.orgnih.govresearchgate.netresearchgate.net This ability to engage in multisite binding is fundamental to the role of calix nih.govarene as a "molecular glue," facilitating the assembly of proteins into larger, ordered structures. researchgate.net This interaction can also lead to the complete encapsulation of the protein, a phenomenon supported by cocrystal structures where multiple calixarenes are seen masking the same protein. nih.govacs.orgnih.govresearchgate.net
The interaction is not limited to the protein and calixarene alone. Calix nih.govarenes can also co-bind other exogenous components, such as spermine, which can become encapsulated by the calixarene and introduce new junctions within the resulting framework, further highlighting the complexity of these multisite binding events. nih.govnih.govresearchgate.netacs.org
| Protein | Calix nih.govarene Derivative | Key Findings on Binding | References |
| Cytochrome c | Sulfonato-calix nih.govarene | Dynamic complexation, surface exploration, and encapsulation. Mediates oligomerization. | nih.gov, nih.gov, acs.org |
| Ralstonia solanacearum lectin (RSL) | Sulfonato-calix nih.govarene | Up to six calixarenes bind to the C3 symmetric trimer, leading to a cubic framework. | nih.gov, researchgate.net, acs.org |
| Small Antifungal Protein (~6 kDa) | Sulfonato-calix nih.govarene | Binds to a solvent-exposed site with lysine and hydrophobic residues; induces dimerization. | acs.org |
pH-Triggered Protein Assembly
The assembly of proteins mediated by calix nih.govarenes can be finely controlled by external stimuli, with pH being a particularly effective trigger. nih.govresearchgate.net This pH-responsiveness is especially prominent in systems involving sulfonato-calix nih.govarenes and proteins whose surface charge is sensitive to changes in pH. The interaction between sulfonato-calix nih.govarene and the "neutral" protein RSL provides a well-documented example of this phenomenon. nih.govacs.org
Cocrystallization of RSL with sulfonato-calix nih.govarene occurs over a broad pH range (from 2.2 to 9.5), but the formation of specific, highly porous frameworks is notably dependent on acidic conditions. nih.govacs.orgrcsb.org At a pH of around 4, the surface of RSL becomes more cationic due to the protonation of acidic residues like aspartic and glutamic acid. nih.govrcsb.org This increased positive charge on the protein surface enhances the electrostatic attraction to the anionic sulfonato-calix nih.govarene, driving the complexation and subsequent assembly into ordered frameworks. nih.govrcsb.org
NMR experiments have corroborated this pH-triggered mechanism, revealing that the pKa values of certain acidic side chains on the protein are modulated by the presence of the calixarene. nih.govrcsb.org These studies pinpoint specific acidic residues that appear to play a crucial role in the pH-triggered assembly process. nih.govnih.govresearchgate.netacs.org The controlled nature of this interaction allows for the formation of different frameworks with varying porosity based on the crystallization pH. nih.govnih.govresearchgate.net This principle was further demonstrated by using a permanently cationic arginine-enriched RSL variant, which formed the same framework at a high pH as the wild-type protein did at a low pH, confirming the critical role of surface cationization. nih.govacs.org
| System | pH Conditions | Outcome | Mechanism | References |
| RSL and Sulfonato-calix nih.govarene | pH ~ 4 | Formation of two types of porous frameworks. | Cationization of the protein surface enhances binding to the anionic calixarene. | rcsb.org, nih.gov, acs.org |
| RSL and Sulfonato-calix nih.govarene | pH 2.2 - 9.5 | Formation of three different crystal forms with varying porosity. | pH modulates protein surface charge and influences calixarene-protein interactions. | nih.gov, nih.gov, rcsb.org |
| Arginine-enriched RSL and Sulfonato-calix nih.govarene | High pH | Formation of the same framework as wild-type RSL at low pH. | The permanently cationic protein surface mimics the protonated state of the wild-type at low pH. | nih.gov, acs.org |
Calixarene-Mediated Framework Formation
The ability of calix nih.govarene to act as a supramolecular building block has been pivotal in the construction of ordered, porous crystalline materials known as protein-macrocycle frameworks. nih.govnih.gov In these structures, the calixarene does not merely bind to the protein but actively mediates the formation of the crystal lattice, often being the exclusive linker between protein units. researchgate.netacs.org This is a significant evolution from simple molecular recognition to advanced framework construction. acs.orgnih.gov
Sulfonato-calix nih.govarene, in particular, has proven to be an effective mediator for framework formation with proteins like cytochrome c and RSL. nih.govacs.org The resulting frameworks are often highly porous, with solvent content exceeding 60-65%, and can feature pore diameters greater than 3 nm. nih.govnih.govacs.org The porosity and specific architecture of these frameworks can be tuned by adjusting the protein-to-calixarene ratio and the crystallization conditions, such as pH. nih.govacs.orgnih.gov
A key element in many of these frameworks is the self-assembly of the calix nih.govarene itself, most notably into dimers. acs.orgnih.govresearchgate.net These calixarene dimers act as supramolecular synthons—reproducible structural units—that connect the protein nodes within the crystal lattice. nih.govacs.orgnih.gov For example, in the cubic framework of RSL and sulfonato-calix nih.govarene, the protein trimers act as nodes that are connected by calixarene dimers, with each protein node being coated by six calixarenes in an octahedral-like arrangement. nih.govresearchgate.net In some cases, even calixarene trimers can form, leading to different cubic assemblies with larger cell volumes. nih.govacs.orgnih.gov This demonstrates that the calixarene-calixarene structural unit can direct different types of protein assembly, opening avenues for protein crystal engineering. researchgate.netnih.govnih.gov
| Protein | Calix nih.govarene Derivative | Framework Characteristics | Mediating Unit | References |
| Cytochrome c | Sulfonato-calix nih.govarene | Porous frameworks with >60% solvent content; porosity depends on protein:calixarene ratio. | Calixarene-mediated interfaces. | nih.gov, nih.gov, acs.org |
| Ralstonia solanacearum lectin (RSL) | Sulfonato-calix nih.govarene | Cubic, porous frameworks with >55% solvent and >3 nm pores. | Calixarene dimers and trimers. | researchgate.net, nih.gov, nih.gov |
| Cytochrome c | Sulfonato-calix nih.govarene and Phosphonato-calix acs.orgarene | Porous dendrite-like assembly. | Independent calixarene-mediated dimers forming copolymer units. | tandfonline.com |
Peptide-Calixnih.govarene Interactions and Self-Assembly
Calix nih.govarenes serve as effective scaffolds for directing the self-assembly of smaller peptide chains. nih.gov By providing a defined molecular surface, the calixarene can influence the conformation and aggregation state of interacting peptides. A study involving the tetrapeptide H-Leu-Leu-Ile-Leu-OMe demonstrated that complexation with calix nih.govarene can induce a specific secondary structure and promote assembly. nih.gov Spectroscopic analysis using ¹H-NMR and FTIR confirmed the formation of a complex with a 1:8 stoichiometry (peptide:calixarene), indicating that the calixarene provides a platform for the peptide to self-assemble. nih.gov
Induction of β-Sheet Conformation
One of the significant outcomes of the interaction between calix nih.govarene and certain peptides is the induction of a specific secondary structure. In the case of the H-Leu-Leu-Ile-Leu-OMe tetrapeptide, complexation with calix nih.govarene leads to a distinct conformational change. nih.gov NMR spectroscopy provided clear evidence for this transition. Upon complexing with calix nih.govarene, the NH resonances of the peptide showed a marked downfield shift and an increase in the ³J values. nih.gov Furthermore, the observation of characteristic Nuclear Overhauser Effect (NOE) connectivity between the amide proton of one residue (N(i+1)H) and the alpha-proton of the preceding residue (C(iα)H) confirmed the adoption of a β-sheet conformation in the complexed state. nih.gov The data specifically pointed to the formation of a parallel β-sheet structure, suggesting that the calix nih.govarene macrocycle acts as a template, guiding the peptide chains to align in a specific, ordered manner. nih.gov
Hydrogen Bonding Interactions in Peptide Assembly
The self-assembly process mediated by calix nih.govarene is driven by specific non-covalent interactions, with hydrogen bonding playing a critical role. nih.gov In the assembly of the H-Leu-Leu-Ile-Leu-OMe tetrapeptide, both ¹H-NMR and FTIR results indicated that the α-amino group of the N-terminal leucine (B10760876) residue is positioned proximally to the calix nih.govarene macrocycle. nih.gov This proximity facilitates the formation of a hydrogen bond between the peptide's amino group and a phenolic hydrogen atom of the calix nih.govarene. nih.gov
| Peptide | Calixarene | Key Interaction Details | Resulting Conformation | References |
| H-Leu-Leu-Ile-Leu-OMe | Calix nih.govarene | Bifurcated hydrogen bond between peptide α-amino group and calixarene phenolic OH. | Parallel β-sheet | nih.gov |
Supramolecular Assemblies and Materials Science of Calix 1 Arene
Self-Assembly Mechanisms of Calixacs.orgarene Derivatives
The self-assembly of calix acs.orgarene derivatives is a spontaneous process driven by a combination of non-covalent interactions, leading to the formation of well-defined, ordered supramolecular structures. The primary forces governing this organization include hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net Due to their larger size, calix acs.orgarenes are significantly more flexible than smaller calixarenes, allowing them to adopt various conformations in solution. acs.orgacs.org However, this conformational mobility can be influenced and directed during the aggregation process. acs.org
Researchers have strategically functionalized the upper (p-position) and lower (hydroxyl) rims of the calix acs.orgarene scaffold to control and direct the self-assembly process. frontiersin.orgresearchgate.net By attaching groups capable of specific interactions, such as amides, ureas, or ethynyl (B1212043) moieties, it is possible to promote directional growth of supramolecular structures. researchgate.netacs.org For instance, p-amide functionalized octamethoxycalix acs.orgarenes have been shown to self-organize into tubular nanorods, a process driven by hydrogen bonds between the amide groups of adjacent macrocycles. researchgate.net
In aqueous solutions, amphiphilic calix acs.orgarenes, such as those bearing hydrophilic sulfonate groups on one rim and hydrophobic alkyl chains on the other, exhibit aggregation behavior. In their monomeric state, these molecules are conformationally mobile, but upon aggregation, they often adopt a more rigid cone conformation to form micelles. acs.org Studies on p-sulfonatocalix[n]arenes have shown that the tendency to form micelles decreases as the size of the macrocyclic ring increases from n=4 to n=8. mdpi.com The assembly process can also be guided by "templating ligands," which help direct the formation of large, complex structures by preventing the rapid aggregation into smaller, more stable topologies. rsc.org In solution, calix acs.orgarenes have been observed to aggregate into dimers and trimers, a tendency that underpins their assembly into larger structures. acs.org
Formation of Nanostructures
The directed self-assembly of functionalized calix acs.orgarenes enables the creation of a variety of ordered nanostructures. The final morphology is highly dependent on the nature of the substituents on the calixarene (B151959) core, the solvent, and the substrate used for deposition.
Scanning force microscopy studies have revealed that certain calix acs.orgarene derivatives, when deposited on a highly oriented pyrolytic graphite (B72142) (HOPG) surface, can self-assemble into parallel aligned nanorods. researchgate.netacs.org This occurs when the calixarene molecules adsorb "edge-on" to the graphite surface. researchgate.net The formation of these nanorods is evidence that the calix acs.orgarene derivatives stack in a tubular fashion, driven by intermolecular interactions like hydrogen bonding and π-π stacking between the functionalized rims. researchgate.netacs.org
In conjunction with the formation of nanorods, micrometer-long fiber bundles have also been observed on graphite surfaces. researchgate.netacs.org These larger structures are believed to be composed of numerous individual nanorods that have aggregated together. researchgate.netacs.org The formation of these extensive bundles highlights the hierarchical self-assembly potential of calix acs.orgarene derivatives, from single molecules to nanorods and finally to microscale fibers. researchgate.net
In aqueous environments, amphiphilic calix acs.orgarene derivatives self-associate to form nanosized aggregates and micelles once a critical concentration is surpassed. mdpi.comnih.gov For example, PEGylated tert-octylcalix acs.orgarenes form nano-aggregates in water. nih.gov Similarly, amphoteric calix acs.orgarenes with both negatively charged sulfonate groups and positively charged quaternary ammonium (B1175870) groups can form aggregates around 300 nm in a specific pH range. jst.go.jp The formation of micelles from amphiphilic p-sulfonatocalix acs.orgarenes bearing alkyl chains has been studied, with the results indicating they assemble into ellipsoidal structures. acs.org
Beyond simple micelles, calix acs.orgarenes are used as stabilizing agents for metallic nanoparticles. The macrocyclic structure provides confinement and cooperative binding effects, leading to the formation of very small and size-homogeneous gold, silver, palladium, platinum, and ruthenium nanoparticles. ipicyt.edu.mxmpg.de For instance, octa(hydroxy)-octa(mercaptobutoxy)calix acs.orgarene has been used to create stable gold-silver alloyed nanoparticles with a mean size of 3.5 nm. nih.govrsc.org
| Calix acs.orgarene Derivative | Nanostructure Type | Size | Stabilized Material | Reference(s) |
| Amphoteric calix acs.orgarene carboxylic acid | Nano-aggregates | ~300 nm | Self-assembled | jst.go.jp |
| Octa(hydroxy)-octa(mercaptobutoxy)calix acs.orgarene | Nanoparticles | ~3.5 nm | Gold-Silver Alloy | nih.gov |
| Thioester functionalized calix acs.orgarene | Nanoparticles | < 5 nm | Pd, Pt, Ru | mpg.de |
| PEGylated tert-octylcalix acs.orgarene | Nanosized aggregates | Not specified | Self-assembled | nih.gov |
The stacking of calix acs.orgarene molecules, particularly in the nanorods observed on graphite, occurs in a "tubular fashion". researchgate.netacs.org This implies the formation of hollow nanotubular structures. The synthesis of calix acs.orgarene derivatives with functional groups designed to interact via hydrogen bonding or π-π stacking is an intentional strategy to build these hollow tubes through self-assembly. researchgate.net More complex tubular assemblies have also been observed, such as a pseudorotaxane where a stack of three p-benzyl-sulfonato-calix acs.orgarene molecules forms a tubelike structure threaded by a polyethylene (B3416737) glycol (PEG) chain. acs.org
Nanosized Aggregates and Micelles
Calixacs.orgarene-Based Polymeric Materials
The incorporation of calix acs.orgarene units into polymer chains or networks creates materials that combine the recognition properties of the macrocycle with the processability and structural integrity of polymers. rsc.orgresearchgate.net Calix acs.orgarenes can be used as macromonomers or as cross-linking agents in polymerization reactions. rsc.org
One approach involves the condensation polymerization of monomers like p-tert-butylcalix acs.orgarene with other molecules, such as 1,3-adamantane dibromo acetate, to create three-dimensional cross-linked materials. rsc.org These resulting polymers have shown good solubility, film-forming properties, and thermal stability. rsc.org
Another strategy is to use functionalized calix acs.orgarenes as multifunctional cross-linkers in free-radical polymerization. For example, a calix acs.orgarene derivative modified with eight polymerizable methacrylate (B99206) groups at its lower rim has been successfully used as an efficient cross-linker for polystyrene chains. This was achieved through suspension polymerization, resulting in thermoset copolymer beads where the calixarene is covalently bound within the solid polymer network. The development of calix acs.orgarene-based polymers also includes their grafting onto solid supports like silica (B1680970), creating materials for applications such as chromatography and solid-phase extraction. researchgate.net
Covalent Organic Polymers
Covalent Organic Polymers (COPs) and Frameworks (COFs) are a class of porous, crystalline materials constructed from organic building blocks linked by strong covalent bonds. While research into calixarene-based COPs is an emerging field, the focus has often been on the more rigid calix chemimpex.comarene. rsc.org However, structural analogues of calixarenes, such as azacalix[n]arenes, have been successfully employed to create novel COFs. Azacalix[n]arenes, which contain amine bridges instead of the traditional methylene (B1212753) bridges, offer greater flexibility and different electronic properties. nih.gov
Researchers have utilized azacalix chemimpex.comarene, a member of the broader azacalix[n]arene family that includes azacalix nih.govarene, as a building block for COFs. nih.govacs.org For instance, a cationic azacalix chemimpex.comarene-based COF (ACA-COF) was synthesized via a microwave-assisted Zincke reaction. nih.govacs.org This strategy used the chemical functionalization of the macrocycle to restrict its conformational flexibility, which is crucial for creating an ordered, porous framework. nih.gov The resulting ACA-COF demonstrated moderate porosity with a BET surface area of 58 m²/g and high thermal stability up to 350 °C. nih.gov The material's unique structure, featuring macrocyclic cavities and a high density of polar groups, made it an effective sorbent for capturing polar biological waste products like creatinine (B1669602) and uric acid. nih.govacs.org The extended functional possibilities of azacalix[n]arenes suggest their potential as versatile components for constructing functional COFs. nih.gov
Cross-linking Materials
Calix nih.govarenes functionalized with multiple polymerizable groups serve as highly effective cross-linkers, creating robust, three-dimensional polymer networks. rsc.org By introducing reactive moieties such as methacrylate or 4-vinylbenzyl groups onto the lower rim of the calix nih.govarene, the macrocycle can be covalently integrated into a polymer structure during polymerization.
One study demonstrated that an octamethacrylate calix nih.govarene derivative is an efficient cross-linker for polystyrene chains. rsc.org Using suspension polymerization, new thermoset calixarene-styrene copolymers were synthesized. The resulting material consists of a solid polymer network with the calixarene macrocycle covalently bound, forming a gel. Similarly, researchers synthesized 3D cross-linking materials through the condensation polymerization of p-tert-butyl calix nih.govarene with comonomers like 1,3-adamantane dibromo acetate. rsc.orgresearchgate.net These cross-linked polymers exhibited good solubility, desirable film-forming properties, and thermal stability. rsc.org A key advantage of these materials is that they showed higher selectivity for certain metal ions compared to the unpolymerized calixarene monomers. rsc.orgresearchgate.net
The polyaddition reaction of p-tert-butyl calix nih.govarene with 1,6-hexanediisocyanate also afforded a soluble copolymer in quantitative yield, further highlighting the versatility of calix nih.govarene as a building block for cross-linked materials. rsc.org
Grafting on Activated Carbon
The modification of solid supports like activated carbon with calixarenes can produce advanced adsorbent materials that combine the high surface area of the carbon with the selective binding capabilities of the macrocycle. While specific studies detailing the grafting of calix nih.govarene onto activated carbon are not prevalent, research on smaller calixarenes establishes a clear precedent. For example, calix chemimpex.comarene derivatives have been successfully grafted onto the surface of activated carbon. rsc.org This approach aims to create materials for the selective removal of pollutants. rsc.org
The general principle involves immobilizing functional molecules onto the carbon surface. Methods such as using aryldiazonium salts provide an eco-friendly route for the covalent attachment of organic moieties onto carbonic materials. arabjchem.org Given that calixarenes are known to be effective for capturing heavy metals and organic pollutants, their immobilization on high-surface-area materials like activated carbon is a promising strategy for environmental remediation. rsc.orgscirp.org The ability to selectively functionalize the calixarene rims allows for tailored binding properties, which, when combined with the adsorbent nature of activated carbon, can lead to highly efficient and selective sorbents. rsc.org
Polycalix[n]arenes with Porous Nature
Polymers that incorporate calixarenes directly into their main chain represent an innovative class of porous materials. nih.govresearchgate.net These polycalix[n]arenes leverage the inherent cavities of the calixarene monomers and the high surface area of the resulting polymer matrix to effectively capture a variety of environmental pollutants. nih.govresearchgate.net The synthesis of these materials can be achieved through methods like Sonogashira-Hagihara coupling or the formation of diazo and imine bonds. nih.govresearchgate.net
Researchers have synthesized series of porous polycalix[n]arenes, with n = 4, 6, and 8, and tested their efficacy in water purification. rsc.orgacs.org In one study, three polymers (CX4P, CX6P, and CX8P) were evaluated for the removal of the toxic herbicide paraquat. rsc.org All polymers showed high uptake capacities, with the calix nih.govarene-based polymer (CX8P) demonstrating significant performance. These materials could also be regenerated and reused with minimal loss in efficiency, outperforming commercial activated carbon. rsc.org
Another series of azo-linked porous polycalix[n]arenes (Azo-CX4P, Azo-CX6P, and Azo-CX8P) were prepared and tested for the removal of organic micropollutants. acs.org The Azo-CX8P polymer, featuring the largest macrocyclic cavity, was particularly effective in adsorbing cationic dyes like Rhodamine B, achieving an exceptionally high maximum adsorption capacity. acs.org This high performance is attributed to the polymer's high negative surface charge and porous nature. acs.org The reversible binding of pollutants within the macrocyclic cavities facilitates their removal and allows for the repeated use of the polymeric sorbent, making these materials highly suitable for environmental remediation. researchgate.net
Table 1: Performance of Porous Polycalix nih.govarenes in Pollutant Removal
| Polymer | Synthesis Linkage | Target Pollutant | Max. Adsorption Capacity (Qₘₐₓ) | Key Findings |
|---|---|---|---|---|
| CX8P | Sonogashira-Hagihara | Paraquat | Up to 419 mg/g | High adsorption rate and capacity; reusable and outperforms activated carbon. rsc.org |
| Azo-CX8P | Azo | Rhodamine B | 1345 mg/g | Extremely high adsorption capacity and very fast kinetics for cationic dyes. acs.org |
| Azo-CX8P | Azo | Methylene Blue | 1012 mg/g | Highly effective for cationic dye removal due to negative surface charge. acs.org |
Nanocomposites and Polymer Blends
The incorporation of calix nih.govarene into polymer matrices is a strategy to develop advanced materials, including nanocomposites and polymer blends, with enhanced performance characteristics. chemimpex.com Calix nih.govarenes can act as functional fillers, improving the properties of the host polymer for specific applications like gas separation. mdpi.comrsc.org Their organic structure often leads to good compatibility with polymer matrices. mdpi.com
For example, p-tert-butylcalix nih.govarene has been used as a filler in a commercial thermoplastic polyimide (Matrimid®) to create nanocomposite membranes for gas separation. mdpi.com The inclusion of the calixarene macrocycles, even at low concentrations (1–9 wt%), was found to enhance molecular transport through the membrane by offering additional pathways and promoting rearrangements of the polymer chains. mdpi.com
In other work, calix nih.govchemimpex.comacs.orgarenes were covalently anchored onto the surface of graphene oxide (GO) through esterification and polymerization. frontiersin.org Similarly, p-sulfonatocalix nih.govchemimpex.comacs.orgarenes were loaded onto reduced graphene oxide (RGO) surfaces using a simple wet-chemical method. frontiersin.org These nanocomposites combine the unique recognition properties of the calixarene with the high surface area and conductivity of graphene, creating materials with enhanced electrochemical response for sensing applications. frontiersin.org The development of calix nih.govarene-based nanocomposites and blends remains a promising area for creating next-generation materials. chemimpex.commdpi.com
Crystal Engineering and Porous Frameworks
Calix nih.govarenes, particularly their water-soluble derivatives like sulfonato-calix nih.govarene (sclx₈), are exceptional building blocks for crystal engineering. acs.orgnih.gov They can act as "molecular glue," driving the assembly of proteins into highly ordered, porous crystalline frameworks. acs.orgresearchgate.net The large and flexible conformation of calix nih.govarene allows it to mold to and mask significant portions of a protein's surface, facilitating the formation of protein-calixarene-protein interfaces that are often devoid of direct protein-protein contacts. nih.govresearchgate.net
Extensive research has been conducted on the co-crystallization of sclx₈ with proteins such as yeast cytochrome c and the bacterial lectin Ralstonia solanacearum lectin (RSL). nih.govresearchgate.net With cytochrome c, sclx₈ can form crystalline frameworks with varying porosities and pore diameters up to ~5 nm, depending on the calixarene concentration. acs.org
The interaction between RSL, a C₃ symmetric trimer, and sclx₈ has been shown to be a versatile system for crystal engineering. nih.gov By varying conditions such as pH and precipitant concentration, at least four different crystalline polymorphs have been generated, three of which are porous with solvent contents ranging from 51% to 66%. nih.gov At a low pH where the RSL protein is cationic, charge-charge interactions dominate, leading to the formation of porous frameworks mediated exclusively by the sclx₈ macrocycle. nih.gov In these structures, the calixarene-masked proteins act as nodes, building complex and porous architectures. rcsb.org This work demonstrates that the flexible sclx₈ macrocycle can bind to the same protein in different ways, enabling the rational design of porous biomaterials. nih.gov
Table 2: Crystal Forms of the Ralstonia solanacearum Lectin (RSL) and Sulfonato-calix nih.govarene (sclx₈) Complex
| Crystal Form | Space Group | pH Conditions | Solvent Content (%) | Key Structural Feature |
|---|---|---|---|---|
| Form I | P2₁3 | pH 9.5 | 36% | Non-porous, mediated by protein-protein and protein-calixarene contacts. nih.govrcsb.org |
| Form II | I23 | ≤ 4 | 66% | Highly porous, mediated exclusively by sclx₈ with no protein-protein contacts. nih.govresearchgate.net |
| Form III | P3 | ≤ 4 | 51% | Porous, mediated exclusively by sclx₈ with no protein-protein contacts. nih.govresearchgate.net |
| Form IV | P3₂ | ~7 | 51% | Porous, properties intermediate to other forms. nih.gov |
Catalytic Applications of Calix 1 Arene
Metallocalixresearchgate.netarene Systems in Catalysis
Calix researchgate.netarenes serve as exceptional ligands for complexing a wide array of metal ions. The resulting metallocalix researchgate.netarene complexes have demonstrated significant catalytic activity in numerous chemical transformations. worktribe.com The large size of the calix researchgate.netarene macrocycle allows for the simultaneous coordination of multiple metal centers, leading to the formation of polymetallic and heterometallic systems with unique catalytic properties. rsc.org
Metallocalix researchgate.netarene complexes have been extensively investigated as initiators or catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL), a key process for producing biodegradable polyesters.
Titanium-based calix researchgate.netarene complexes have shown notable activity. A complex bearing a p-tert-butylcalix researchgate.netarene scaffold was tested for the ROP of rac-lactide (r-LA), achieving complete monomer conversion after 16 hours at 130 °C. worktribe.com However, other studies have found that certain titanocalix researchgate.netarene complexes were inactive for the ROP of ε-caprolactone under specific conditions (110 °C for up to 24 hours). researchgate.net For instance, a complex prepared by treating p-tert-butylcalix researchgate.netarene with Ti(OiPr)₄ was only moderately successful in polymerizing rac-LA, which was attributed to the high flexibility of the calix researchgate.netarene scaffold potentially hindering access to the catalytic core. acs.org Other titanium-based calix researchgate.netarene systems showed moderate activity for ε-CL polymerization at 130 °C over 24 hours. rsc.org
Lithiated p-tert-butylcalix researchgate.netarene complexes have also been evaluated as precatalysts for the ROP of ε-CL, δ-valerolactone (δ-VL), and r-LA, demonstrating moderate activity at 130 °C over 8 hours. acs.org Similarly, lead-containing calix researchgate.netarene complexes were screened as precatalysts for the ROP of ε-CL, also showing moderate activity at 130 °C over a 24-hour period. rsc.org
Mixed-metal calix researchgate.netarene systems containing Group V (vanadium, niobium) and Group VI (tungsten) metals are capable of the efficient ROP of ε-caprolactone, proceeding under nitrogen, in air, or as melts, though they tend to afford low molecular weight products. rsc.org
| Catalyst System | Monomer | Conditions | Conversion | Reference |
|---|---|---|---|---|
| p-tert-butylcalix researchgate.netarene-Ti complex | rac-Lactide (r-LA) | 130 °C, 16 h | Complete | worktribe.com |
| Lithiated p-tert-butylcalix researchgate.netarene | ε-Caprolactone (ε-CL) | 130 °C, 8 h | Moderate Activity | acs.org |
| Lead-based p-tert-butylcalix researchgate.netarene | ε-Caprolactone (ε-CL) | 130 °C, 24 h | Moderate Activity | rsc.org |
| Mixed-metal (V, Nb, W) calix researchgate.netarene | ε-Caprolactone (ε-CL) | Melt/Air/N₂ | Efficient | rsc.org |
| Titanocalix researchgate.netarene complexes | ε-Caprolactone (ε-CL) | 130 °C, 24 h | Moderate Activity | rsc.org |
The large and flexible cavity of calix researchgate.netarene is particularly suited for accommodating multiple metal ions, leading to the formation of heterometallic (containing different metals) and polymetallic (containing multiple atoms of the same metal) complexes. rsc.org This ability to bring multiple metal centers into close proximity is a key driver for developing advanced catalysts. rsc.org
Researchers have successfully synthesized and characterized a variety of such systems. Examples include mixed-metal calix researchgate.netarenes containing combinations of Group V metals (like vanadium and niobium) or Group V and VI metals (like tungsten). rsc.org The synthesis of these complexes is often achieved through reactions of the parent calix researchgate.netarene with metal alkoxides. rsc.org Heterometallic cobalt p-tert-butylcalix researchgate.netarenes, incorporating lithium or sodium, have also been generated. nih.govsemanticscholar.orgnih.gov These syntheses can produce intricate structures with varying numbers of cobalt and alkali metal centers. nih.govsemanticscholar.orgnih.gov A survey of structurally characterized p-tert-butylcalix researchgate.netarene complexes reveals nineteen heterometallic systems, highlighting the versatility of this platform. rsc.org
The development of heterometallic and polymetallic calix researchgate.netarene catalysts is driven by the potential for cooperativity between the metal centers. rsc.org This synergistic interaction, where the combined catalytic effect is greater than the sum of the individual metal centers, can lead to enhanced catalytic performance compared to their homometallic or mono-metallic counterparts. rsc.org
Heterometallic and Polymetallic Systems
Organocatalysis and Biocatalysis Mimicry
Beyond organometallic systems, calix researchgate.netarenes serve as scaffolds for organocatalysts, which are small, metal-free organic molecules that can replicate the function of enzymes or inorganic catalysts. researchgate.net The distinct, vase-shaped structure of calixarenes, featuring a hydrophobic cavity, is central to their role in host-guest chemistry and molecular recognition, which are foundational principles in catalysis. researchgate.netmcgill.ca
The ease of functionalizing either rim of the calix researchgate.netarene scaffold allows for the introduction of various substituents that can engage in non-covalent interactions, such as van der Waals forces. researchgate.net These features—the cavity, defined conformation, and capacity for non-covalent interactions—are critical to their function in organocatalysis. researchgate.net By immobilizing the conformational freedom of a calix researchgate.netarene and incorporating appropriate molecular recognition elements, it is possible to create mimics of biological receptors. mcgill.ca Such systems are studied as models of enzyme active sites and as supramolecular catalysts. researchgate.net The macrocyclic cavity can act as a mimic of natural enzymes by concentrating reagents or arranging them in a specific orientation relative to each other, thereby facilitating a chemical reaction. researchgate.net
Specific Reaction Catalysis
Calix researchgate.netarene-supported palladium complexes have emerged as highly effective catalysts for C-C bond formation reactions, most notably the Suzuki-Miyaura cross-coupling. mdpi.com This reaction is a cornerstone of modern organic synthesis for creating biaryl compounds. novecal.com A significant challenge in palladium catalysis, especially for industrial applications, is the contamination of the final product with residual palladium, a toxic and costly metal. mdpi.comnovecal.com
Calix researchgate.netarene-based catalysts provide an elegant solution to this problem. By anchoring multiple palladium-N-heterocyclic carbene (Pd-NHC) complexes onto a single benzyloxycalix researchgate.netarene scaffold, researchers have developed robust catalytic systems. novecal.comrsc.orgnih.gov These catalysts can be synthesized on a large scale without the need for tedious chromatographic purification. novecal.comnih.gov
A key advantage is their behavior as heterogeneous catalysts. While the synthesis of the catalyst occurs under homogeneous conditions, the catalytic reaction can be run in a solvent like ethanol (B145695) where the calix researchgate.netarene-supported complex is insoluble. novecal.comnih.gov This allows the catalyst to be easily removed from the reaction mixture by simple filtration. novecal.com This process leads to very low levels of palladium leaching into the final product, in some cases approaching the stringent limits set by the pharmaceutical industry. mdpi.comnovecal.com
These catalysts have demonstrated high activity and selectivity for the Suzuki-Miyaura coupling of various aryl halides, including challenging aryl chlorides, often at low catalyst loadings. novecal.commdpi.com The performance of these calix researchgate.netarene-supported systems is often comparable or even superior to conventional homogeneous catalysts. novecal.com For instance, a calix researchgate.netarene-supported PEPPSI-IPr Pd complex showed significantly higher activity in a benchmark reaction compared to previous calix researchgate.netarene catalysts. mdpi.com Further refinement, such as adding a quinoline (B57606) group to the ligand, can further reduce Pd leaching, albeit sometimes with a slight reduction in reactivity. mdpi.com Nanoformulations of these catalysts have also been developed to enhance reactivity for reactions in water. mdpi.com
| Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Calix researchgate.netarene-supported Pd-NHC (PEPPSI-type) | Coupling of aryl halides and arylboronic acids | High activity, low Pd leaching, used as heterogeneous catalyst in ethanol. | mdpi.comrsc.org |
| Benzyloxycalix researchgate.netarene-supported Pd-NHC | Coupling of functionalized brominated substrates | High TON and TOF, low metal contamination after filtration. | nih.gov |
| Calix researchgate.netarene-supported PEPPSI-IPr Pd complex | Coupling of aryl chlorides | High reactivity and selectivity under mild conditions, low Pd leaching. | mdpi.com |
| Nanoformulated Calix researchgate.netarene-NHC-Pd | Coupling of water-soluble iodo- and bromoaryl compounds | Efficient in pure water at low temperature and low catalyst loading. | mdpi.com |
C-S Cross-Coupling Reactions
The formation of carbon-sulfur (C-S) bonds is a crucial transformation in organic synthesis, leading to compounds with important applications in pharmaceuticals and materials science. Calix rsc.orgarenes have been employed as ligands to create confined environments for metal catalysts, enhancing their activity and selectivity in C-S cross-coupling reactions.
One notable example involves a calix rsc.orgarene derivative functionalized with a phenanthroline moiety, which chelates a copper(I) ion inside its cavity. rsc.orgrsc.orgresearchgate.net This supramolecular system acts as a nanoreactor, effectively catalyzing the C-S cross-coupling between aryl halides and thiols. rsc.orgrsc.org The confinement of the Cu(I) catalytic center within the calixarene (B151959) pocket leads to significant differences in substrate selectivity and solvent dependence compared to analogous molecular catalysts that are not confined. rsc.org For instance, the calix rsc.orgarene-based catalyst demonstrates kinetic discrimination between different aryl halides, favoring less sterically hindered substrates. rsc.org This effect is attributed to the steric restrictions imposed by the macrocyclic cavity. rsc.org The catalytic performance is also highly dependent on the solvent, with non-polar solvents like toluene (B28343) favoring higher yields of the desired aryl sulfides. rsc.org
Table 1: Selected Results for Cu(I)/Calix rsc.orgarene-Catalyzed C-S Cross-Coupling
| Aryl Halide | Thiol | Solvent | Yield (%) |
|---|---|---|---|
| Iodobenzene | Thiophenol | Toluene | 95 |
| Bromobenzene | Thiophenol | Toluene | 80 |
| 4-Iodotoluene | 4-methoxythiophenol | Toluene | 92 |
| 1-Iodonaphthalene | Thiophenol | Toluene | 85 |
Data compiled from studies on phenanthroline-containing calix rsc.orgarene Cu(I) catalysts. rsc.org
Biginelli Reactions for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot multicomponent reaction used to synthesize 3,4-dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with significant pharmacological and biological activities. jst.go.jpnih.gov Various catalysts have been developed to improve the efficiency and environmental friendliness of this reaction. Among them, p-sulfonic acid calix rsc.orgarene has emerged as a highly effective and reusable organocatalyst. jst.go.jpnih.govjst.go.jp
In a typical procedure, calix rsc.orgarene sulfonic acid efficiently catalyzes the three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. jst.go.jpnih.gov The reaction, often enhanced by ultrasonic irradiation, proceeds in ethanol to afford the corresponding DHPMs in good to excellent yields (46–93%). jst.go.jpnih.gov This method offers several advantages, including short reaction times, a simple product isolation procedure, and the use of a low-cost, metal-free catalyst. jst.go.jpcapes.gov.br The catalyst can be recovered and reused without a significant loss of activity. capes.gov.br The use of p-sulfonic acid calixarenes represents an attractive, green methodology for producing pharmacologically relevant DHPMs. capes.gov.brgrowingscience.com
Table 2: Synthesis of Dihydropyrimidinones using Calix rsc.orgarene Sulfonic Acid Catalyst
| Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 93 |
| Benzaldehyde | Ethyl acetoacetate | Urea | 90 |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 92 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | 88 |
Yields obtained under ultrasonic irradiation with 0.2 mol% of calix rsc.orgarene sulfonic acid. jst.go.jpnih.gov
CO₂ Reduction Reactions
The reduction of carbon dioxide (CO₂) into valuable chemical feedstocks and fuels is a critical area of research aimed at mitigating climate change and developing sustainable energy sources. Calix rsc.orgarenes have been utilized as sophisticated ligand scaffolds to support metal complexes for the electrocatalytic and photocatalytic reduction of CO₂. researchgate.netrsc.orglsbu.ac.uk
For instance, nickel(II) and manganese(I) complexes incorporating a phenanthroline-functionalized calix rsc.orgarene ligand have shown significant activity for the electrocatalytic reduction of CO₂. researchgate.netlsbu.ac.uk The calixarene framework creates a unique secondary coordination sphere around the metal center, with phenolic hydroxyl groups acting as intramolecular proton sources or relays, which can enhance catalytic stability and efficiency. researchgate.netresearchgate.net In the case of a Mn(I) bromotricarbonyl complex, the calixarene cavity influences the reaction's selectivity. lsbu.ac.uk While analogous complexes without the calixarene predominantly produce carbon monoxide (CO), the calixarene-encapsulated catalyst also yields hydrogen (H₂) and, notably, methane (B114726) (CH₄), a product of a more complex multi-electron reduction. lsbu.ac.uk
In another approach, stable polyoxo-titanium clusters (PTCs) constructed using calix rsc.orgarene have been used as heterogeneous molecular photocatalysts for CO₂ reduction in water. rsc.org The calix rsc.orgarene ligand extends the light absorption of the PTCs into the visible region and provides high chemical stability. rsc.org These catalysts exhibit high activity and selectivity for the conversion of CO₂ to formate (B1220265) (HCOO⁻). rsc.org
Table 3: Products of Calix rsc.orgarene-Based Catalytic CO₂ Reduction
| Catalyst System | Method | Key Products |
|---|---|---|
| [Ni(C8PhenH6)Cl2] | Electrocatalysis | CO |
| [Mn(C8PhenH6)(CO)3Br] | Electrocatalysis | CO, H₂, CH₄ |
| Ti4-C8A / Ti7-C8A | Photocatalysis | HCOO⁻ |
C8PhenH6 refers to a phenanthroline-functionalized p-tert-butylcalix rsc.orgarene. researchgate.netrsc.orglsbu.ac.uk
Calixrsc.orgarene as a Nanoreactor for Confined Catalysis
The concept of a nanoreactor involves using a molecular container to encapsulate reactants and a catalyst, thereby creating a confined reaction space that is distinct from the bulk solution. rsc.org The large and flexible cavity of p-tert-butylcalix rsc.orgarene makes it an excellent candidate for constructing such nanoreactors. researchgate.netd-nb.info By functionalizing the calixarene rim with a coordinating moiety, a metal ion can be held inside the cavity, allowing it to perform catalysis within this confined environment. rsc.orgresearchgate.net
This approach has been successfully demonstrated in the Cu(I)-catalyzed C-S cross-coupling reaction mentioned previously. rsc.orgrsc.org The calix rsc.orgarene pocket not only isolates the catalytic center but also imposes steric constraints that influence substrate selectivity. rsc.org This confinement can stabilize reactive intermediates, increase the local concentration of reactants, and promote alternative reaction pathways that might not be favored in the bulk solution. rsc.org
Applications in Sensing and Environmental Remediation
Calixchemimpex.comarene-Based Sensor Technologies
The unique host-guest complexation ability of calix chemimpex.comarene serves as the foundation for its use in various sensor devices. By incorporating calix chemimpex.comarene derivatives as the molecular recognition element, sensors with high sensitivity and selectivity for a range of analytes have been developed.
Calix chemimpex.comarene and its derivatives are effective ionophores in ion-selective electrodes (ISEs) for the potentiometric detection of various ions. These macrocycles create a membrane environment where they can selectively bind target ions, causing a measurable change in potential.
Research has demonstrated the utility of p-tert-butyl-calix chemimpex.comarene derivatives in creating electrodes sensitive to heavy metal ions. In one study, two different calix chemimpex.comarene derivatives, a tetracétone and a tetraester, were used to functionalize gold electrodes for the detection of cadmium (Cd²⁺) in aqueous solutions. The study found that both derivatives formed a complex with cadmium ions, with the tetraester-modified electrode showing greater sensitivity and a detection limit of 10⁻⁸ M.
Calix chemimpex.comarene ethers and esters have also been successfully incorporated into plasticized PVC membrane ISEs for detecting cationic surfactants like dodecyltrimethylammonium (B156365) and dodecylpyridinium. researchgate.net The performance of these electrodes, including their selectivity, is influenced by the specific functional groups on the calixarene (B151959). For instance, the simple calix chemimpex.comarene octamethyl ether was found to be the best carrier for dodecylpyridinium, while a carboxy ester derivative with adamantyl groups was superior for dodecyltrimethylammonium. researchgate.net These electrodes exhibit typical detection limits in the range of 1x10⁻⁵ to 1x10⁻⁶ M and have a long operational lifetime of at least six months. researchgate.net
| Calix chemimpex.comarene-Based ISE Research Findings | |
| Analyte | Cadmium (Cd²⁺) |
| Calixarene Derivative | p-tert-butyl-calix chemimpex.comarene-tetraester |
| Electrode Type | Functionalized Gold Electrode |
| Detection Limit | 10⁻⁸ M |
| Key Finding | The tetraester derivative showed higher sensitivity for cadmium ions compared to the tetracétone derivative. |
| Analyte | Cationic Surfactants (dodecyltrimethylammonium, dodecylpyridinium) |
| Calixarene Derivative | Calix chemimpex.comarene octamethyl ether, Adamantyl carboxy ester of calix chemimpex.comarene |
| Electrode Type | PVC Membrane ISE |
| Detection Limit | 10⁻⁶ - 1x10⁻⁵ M |
| Key Finding | The choice of functional group on the calix chemimpex.comarene determines the selectivity for different surfactant types. researchgate.net |
The defined cavity of calix chemimpex.comarene makes it an excellent host for the recognition of specific small organic molecules. This has been leveraged to create highly selective chemical sensors.
A notable application is the development of a sensor for aconitine (B1665448), a toxic alkaloid. One approach utilized a fluorescent "turn-on" sensing platform based on p-sulfonated calix chemimpex.comarene (SCX8) functionalized reduced graphene oxide (SCX8-RGO). nih.gov In this system, a fluorescent dye is initially held within the SCX8 cavity, which quenches its fluorescence. Aconitine, having a higher binding affinity for the SCX8 cavity, displaces the dye molecule, leading to a restoration of fluorescence. nih.gov This competitive host-guest interaction allows for the quantitative determination of aconitine with detection limits as low as 0.28 µM. researchgate.net
Another sensor for aconitine was developed using p-sulfonated calix chemimpex.comarene functionalized single-walled carbon nanohorns (SCX8-SWCNHs) in a dual-signaling electrochemical sensor. nih.gov This system also relies on the competitive displacement of a reporter molecule (methylene blue) by aconitine, resulting in a measurable change in the electrochemical signal and a detection limit of 0.18 µM. nih.gov
While calix researchgate.netarenes are more commonly functionalized with fluorophores for sensing applications, calix chemimpex.comarene has been successfully used in sophisticated fluorescent sensing platforms. researchgate.netmdpi.compandawainstitute.com These sensors operate by translating a guest-binding event into a change in fluorescence intensity or wavelength.
A prime example involves a "switch-on" fluorescent sensor for the small molecule aconitine, which demonstrates the potential of calix chemimpex.comarene in this area. Researchers created a platform using p-sulfonated calix chemimpex.comarene (SCX8) functionalized reduced graphene oxide (SCX8-RGO). nih.gov Initially, the fluorescence of a dye molecule like Safranine T (ST) is quenched when it forms a complex with the SCX8-RGO. Upon the introduction of aconitine, it displaces the dye from the calixarene's cavity due to a stronger binding interaction. nih.gov This release of the dye from the quenching environment of the graphene surface results in a restored fluorescence signal, allowing for sensitive detection. nih.gov This method, based on competitive host-guest interaction, provides a "turn-on" response and has been successfully used to detect aconitine in human serum samples. nih.govresearchgate.net
Electrochemical sensors based on calix chemimpex.comarene leverage the specific host-guest recognition to detect analytes by measuring changes in electrical properties like current or impedance. These sensors are known for their high sensitivity and selectivity.
A dual-signaling electrochemical sensor for aconitine was fabricated using p-sulfonated calix chemimpex.comarene functionalized single-walled carbon nanohorns (SCX8-SWCNHs). nih.govnih.gov The platform uses methylene (B1212753) blue (MB) as a "reporter." When aconitine is introduced, it displaces the MB from the calixarene cavity. This displacement causes a decrease in the oxidation peak current of MB and the appearance of an oxidation peak for aconitine. nih.gov These combined signal changes correlate with the aconitine concentration, allowing for a linear response range of 1.00–10.00 μM and a low detection limit of 0.18 μM. nih.gov
In a different application, an advanced electrochemical cytosensor was developed for cancer cell detection. epa.gov This sensor was built on a nanocomposite of p-sulfonated calix chemimpex.comarene (SCX8), polydopamine (PDA), and black phosphorene (BPene). The SCX8 component binds to folic acid (FA) via host-guest recognition. epa.gov Since many cancer cells overexpress folic acid receptors, the FA-modified sensor can selectively capture these cells, leading to a measurable increase in impedance that is proportional to the number of cancer cells. epa.gov This cytosensor demonstrated a detection limit as low as 36 cells mL⁻¹. epa.gov
| Calix chemimpex.comarene-Based Electrochemical Sensor Details | |
| Analyte | Aconitine |
| Receptor | p-sulfonated calix chemimpex.comarene functionalized single-walled carbon nanohorns (SCX8-SWCNHs) |
| Sensing Principle | Dual-signaling competitive displacement of methylene blue. |
| Detection Limit | 0.18 µM nih.gov |
| Linear Range | 1.00–10.00 μM nih.gov |
| Analyte | LNCaP Cancer Cells |
| Receptor | p-sulfonated calix chemimpex.comarene/polydopamine/black phosphorene nanocomposite (SCX8/PDA/BPene) |
| Sensing Principle | Host-guest recognition of folic acid, which then binds to receptors on cancer cells, increasing impedance. |
| Detection Limit | 36 cells mL⁻¹ epa.gov |
| Linear Range | 2 x 10² to 1 x 10⁵ cells mL⁻¹ epa.gov |
Fluorescent Sensors for Metal Ions and Anions
Environmental Remediation
The capacity of calix chemimpex.comarenes to selectively encapsulate pollutants, particularly heavy metals, makes them valuable tools for environmental cleanup. Their large, pre-organized cavity is well-suited for binding metal ions and facilitating their removal from contaminated water and soil. chemimpex.com
p-tert-Butylcalix chemimpex.comarene has proven to be an effective extractant for various toxic heavy metal ions from aqueous solutions. nih.govnih.gov Its efficiency and selectivity can be tuned by adjusting factors like pH and the composition of the aqueous and organic phases during solvent extraction.
In studies extracting divalent heavy metal ions from an aqueous ammonia (B1221849) solution into an organic phase like nitrobenzene (B124822) or chloroform (B151607), p-tert-butylcalix chemimpex.comarene showed a clear selectivity order. researchgate.netnih.govnih.gov The preference for extraction was found to be Cd²⁺ > Ni²⁺ > Cu²⁺ > Ag⁺ > Co²⁺ > Zn²⁺. nih.govnih.gov
The extraction efficiency is highly dependent on the chelating agent present in the aqueous phase. When ethylene (B1197577) diamine was used as the chelating agent, p-tert-butylcalix chemimpex.comarene demonstrated excellent extraction efficiencies of 97% for Cu²⁺ and 90% for Cd²⁺. nih.govnih.gov Under these specific conditions, the extraction of other metal ions like Co²⁺ and Ni²⁺ was suppressed. researchgate.netnih.gov This pH-dependent extraction mechanism highlights the tunability of calix chemimpex.comarene-based systems for targeted metal removal. researchgate.netnih.gov Furthermore, p-tert-butylcalix chemimpex.comarene has been incorporated into solid supports, such as silica (B1680970) gel, to create materials for the preconcentration and removal of radionuclides like uranium(VI) from aqueous solutions. researchgate.net
| Extraction of Heavy Metals with p-tert-Butylcalix chemimpex.comarene | |
| Aqueous Phase Conditions | Ammonia Solution |
| Selectivity Order | Cd²⁺ > Ni²⁺ > Cu²⁺ > Ag⁺ > Co²⁺ > Zn²⁺ nih.govnih.gov |
| Aqueous Phase Conditions | Ethylene Diamine Solution |
| Target Ion | Copper (Cu²⁺) |
| Extraction Efficiency | 97% nih.govnih.gov |
| Target Ion | Cadmium (Cd²⁺) |
| Extraction Efficiency | 90% nih.govnih.gov |
| Key Finding | The choice of chelating agent in the aqueous phase dramatically influences the selectivity and efficiency of metal ion extraction by p-tert-butylcalix chemimpex.comarene. nih.govnih.gov |
Extraction and Removal of Organic Pollutants (e.g., Azo Dyes, Micropollutants)
Calix selcuk.edu.trarenes and their derivatives have demonstrated significant potential as versatile agents for the extraction and removal of a variety of organic pollutants from aqueous environments. Their unique three-dimensional cavity and the ease with which their upper and lower rims can be functionalized allow for the creation of host molecules with high selectivity and efficiency for specific guest pollutants. This section focuses on the application of calix selcuk.edu.trarene-based materials in the remediation of water contaminated with azo dyes and other organic micropollutants.
Extraction and Removal of Azo Dyes
Azo dyes represent the largest class of synthetic dyes used in various industries, and their release into wastewater is a major environmental concern due to their persistence, toxicity, and carcinogenic nature. sci-hub.se The molecular structure of calix selcuk.edu.trarenes, featuring a large, hydrophobic cavity, makes them suitable hosts for encapsulating the bulky and complex structures of azo dye molecules. sci-hub.se
Research has shown that the efficiency of azo dye removal is highly dependent on the functional groups appended to the calix selcuk.edu.trarene scaffold. For instance, a study on the liquid-liquid extraction of several azo dyes, including Reactive Black 5, Trapaeolin 000, Methyl Orange, and Direct Violet 51, found that a carboxylic acid derivative of calix selcuk.edu.trarene exhibited the highest affinity for these dyes. researchgate.netnih.gov The proposed mechanism for this enhanced extraction involves a combination of interactions: electrostatic repulsion between the carboxylate groups of the calixarene and the sulfonate groups on the azo dyes, hydrogen bonding, and the formation of an inclusion complex through host-guest interactions. researchgate.netnih.gov The size of the calixarene cavity is also a critical factor; the larger cavity of calix selcuk.edu.trarene is better suited to accommodate larger azo dye molecules like Evans Blue and Chicago Sky Blue, leading to the formation of more stable complexes and higher sorption percentages compared to smaller calixarenes. sci-hub.se
The pH of the aqueous solution plays a crucial role in the extraction process. For pyrazine-2-carboxylate (B1225951) derivatives of calix selcuk.edu.trarene, the maximum sorption of azo dyes was observed at a pH of 3. sci-hub.se This is attributed to the protonation of the functional groups, which can enhance the electrostatic interactions with the anionic sulfonate groups of the azo dyes. Furthermore, the presence of salts like sodium chloride (NaCl) has been shown to increase the extent of dye removal, likely by reducing the solubility of the dye in the aqueous phase and promoting its transfer to the organic phase or solid adsorbent. researchgate.netnih.gov
Immobilizing calix selcuk.edu.trarenes onto solid supports, such as silica, creates robust materials for the removal of azo dyes from aqueous media and industrial effluents. researchgate.net A resin synthesized by immobilizing p-tert-butylcalix selcuk.edu.trarene onto silica has been successfully used for the removal of Reactive Black-5 and Reactive Red-45. researchgate.net Such materials offer the advantage of easy separation from the treated water and the potential for regeneration and reuse, making them a practical solution for wastewater treatment. sci-hub.se
Table 1: Extraction Efficiency of Azo Dyes by a Carboxylic Acid Derivative of Calix selcuk.edu.trarene
| Azo Dye | pH | Extraction Percentage (%) |
|---|---|---|
| Reactive Black 5 | 2 | ~95 |
| Trapaeolin 000 | 2 | ~85 |
| Methyl Orange | 2 | ~75 |
| Direct Violet 51 | 2 | ~90 |
Data sourced from studies on liquid-liquid extraction. researchgate.netnih.gov
Removal of Organic Micropollutants
Beyond dyes, calix selcuk.edu.trarenes are being explored for the removal of other organic micropollutants, which are present in the environment at very low concentrations but can have significant adverse effects on ecosystems and human health. Porous polymers constructed from calixarene units have emerged as particularly promising adsorbents due to their high surface areas and the inherent host-guest recognition capabilities of the calixarene macrocycle. researchgate.netacs.org
Azo-linked porous polycalix[n]arenes, for example, have been developed for the efficient removal of organic micropollutants from water. researchgate.net These materials combine the porous nature of the polymer matrix with the selective binding properties of the calixarene cavities, enabling effective encapsulation of target analytes. researchgate.netacs.org The ability to tune the pore size and functionalize the cavity of the calixarene building blocks allows for the design of adsorbents with high selectivity for specific micropollutants. researchgate.net The regeneration of these polymeric adsorbents is often straightforward, for instance, by washing with a simple solvent like methanol (B129727), which allows for their repeated use without a significant loss in performance. sci-hub.se
Adsorption of Iodine and PFAS
The unique structural features of calix selcuk.edu.trarenes also make them effective materials for the adsorption of other challenging environmental contaminants, such as radioactive iodine and persistent per- and polyfluoroalkyl substances (PFAS).
Adsorption of Iodine
Radioactive iodine is a significant concern in the context of nuclear waste management and environmental safety. Calixarenes, in general, are considered promising candidates for iodine capture due to their electron-rich cavities that can interact with iodine molecules. acs.org While much of the research has focused on smaller calixarenes or polymeric forms, the principles of interaction are applicable to calix selcuk.edu.trarene systems. rsc.orgrsc.org
The adsorption mechanism often involves the formation of charge-transfer complexes between the electron-rich aromatic rings of the calixarene and the iodine molecules. acs.org Functionalization of the calix selcuk.edu.trarene scaffold can further enhance iodine uptake. For instance, the introduction of nitrogen-containing groups can lead to stronger interactions due to the transfer of lone pair electrons from the nitrogen atoms to the antibonding orbitals of the iodine molecule. acs.org
Zirconium/hafnium-oxo clusters based on a protected-calix selcuk.edu.trarene have been synthesized and studied for their iodine adsorption capabilities, demonstrating the versatility of calix selcuk.edu.trarene as a platform for creating advanced adsorbent materials. researchgate.net Polymeric materials incorporating calix[n]arenes have shown high iodine sorption capacities, in some cases up to 200% of their own weight in iodine vapor. rsc.org These materials can be regenerated, for example, by washing with ethanol (B145695), with minimal loss of efficiency. rsc.org
Adsorption of PFAS
Per- and polyfluoroalkyl substances (PFAS) are a class of highly persistent and toxic chemicals that are widespread in the environment. ucl.ac.uk The removal of PFAS, such as perfluorooctanoic acid (PFOA), from water is a significant challenge. While much of the specific research on PFAS removal has utilized calix researchgate.netarene-based polymers, the findings provide valuable insights into the potential of larger calixarenes like calix selcuk.edu.trarene for this application. ucl.ac.ukucl.ac.uk
Fluorine-rich calix researchgate.netarene-based porous polymers have demonstrated high efficiency in removing PFOA from water. ucl.ac.uk These materials can be regenerated through a simple methanol wash and reused without a significant drop in performance. ucl.ac.uk The primary interaction responsible for the successful adsorption of PFOA is believed to be hydrogen bonding between the carboxylic group of the PFOA molecule and the hydroxyl groups of the calixarene. ucl.ac.uk Additionally, hydrophobic interactions between the fluorinated components of the polymer and the PFOA molecule contribute to the high affinity. ucl.ac.uk Given the larger size and flexible conformation of calix selcuk.edu.trarenes, they could potentially be functionalized to create even more effective adsorbents for a wider range of PFAS molecules.
Table 2: Performance of Calixarene-Based Materials in Pollutant Adsorption
| Pollutant | Calixarene System | Adsorption Capacity / Removal Efficiency | Key Interaction Mechanism |
|---|---|---|---|
| Iodine | Polymeric calix[n]arenes | Up to 200% by weight (vapor) | Charge-transfer complex |
| PFOA | Fluorine-rich calix researchgate.netarene polymer | 188.7 mg/g | Hydrogen bonding, Hydrophobic interactions |
Data sourced from studies on various calixarene-based materials. rsc.orgucl.ac.uk
Theoretical and Computational Studies of Calix 1 Arene
Molecular Modeling and Simulations
Molecular modeling and simulations are powerful tools for investigating the structural and dynamic properties of calix rsc.orgarenes. These computational techniques provide insights into the conformational preferences, host-guest interactions, and self-assembly behavior of these large macrocycles.
Molecular mechanics calculations, often utilizing force fields like CVFF91 and AMBER, have been employed to optimize the structures of calix rsc.orgarene-based clusters and to study their interactions with guest molecules. mdpi.com For instance, simulations have been used to model the complex between p-tert-butylcalix rsc.orgarene and fullerenes (C60 and C70). tandfonline.comresearchgate.nettandfonline.com These studies revealed that C60 can be encapsulated within the calix rsc.orgarene cavity, which adopts a specific conformation to accommodate the guest. tandfonline.com The stability of this complex is attributed to a balance of attractive and repulsive forces. tandfonline.com In contrast, the larger C70 molecule cannot fit inside the cavity, leading to the formation of 1:2 adducts where the calixarene (B151959) adopts a more open conformation. tandfonline.com
Molecular dynamics (MD) simulations provide a dynamic picture of calix rsc.orgarene behavior in different environments. mdpi.comtandfonline.com These simulations have been used to study the conformational changes of calix rsc.orgarene derivatives in aqueous solutions and their interactions with biomolecules. mdpi.comnih.gov For example, MD simulations have been instrumental in understanding the complexation of sulfonated calix rsc.orgarenes with proteins like cytochrome c, revealing multisite binding and the formation of larger assemblies. acs.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method for studying the electronic structure, reactivity, and spectroscopic properties of calix rsc.orgarenes. academicjournals.orgresearchgate.netresearchgate.netsid.irrsc.org DFT calculations, often using functionals like B3LYP and PBE, provide accurate descriptions of molecular geometries and interaction energies. researchgate.netresearchgate.netscispace.com
DFT has been successfully applied to investigate the conformational landscape of calix rsc.orgarenes. Studies on p-tert-butylcalix rsc.orgarene have identified several stable conformations, with the "pleated-loop" being the most energetically favorable. researchgate.netacs.orgacs.orgresearchgate.net The relative energies of different conformers, such as the chair and chair-loop, have also been calculated, providing insights into their stability. researchgate.netacs.org These theoretical findings are often in good agreement with experimental data from X-ray crystallography. researchgate.net
Furthermore, DFT calculations have been crucial in understanding the nature of non-covalent interactions in calix rsc.orgarene systems. This includes the study of hydrogen bonding networks that stabilize certain conformations and the analysis of host-guest interactions, such as the complexation of calix rsc.orgarenes with fullerenes or metal ions. rsc.orgnih.gov For instance, DFT has been used to show that zirconium atoms in a calix rsc.orgarene-based metal-organic cluster interact more strongly with iodine than hafnium atoms. rsc.org
Hartree-Fock (HF) Calculations
Hartree-Fock (HF) calculations, an ab initio method, have been utilized to investigate the electronic structure and properties of calix rsc.orgarene and its derivatives. academicjournals.orgsid.irchemmethod.comisc.acacademicjournals.orgiau.irresearchgate.net While often considered a less computationally expensive alternative to post-HF methods or DFT, HF can still provide valuable qualitative insights.
HF methods, using basis sets such as STO-3G, 3-21G, and 6-31G, have been employed to optimize the geometries of calix rsc.orgarene structures. academicjournals.orgsid.irchemmethod.com These calculations have been used to study the effects of hydrogen bonding on the molecular structure and to compare the stabilities of different conformers. academicjournals.orgsid.iriau.ir For example, HF calculations have been used to investigate the complexation properties of azobenzene-bridged calix rsc.orgarenes with metal cations. isc.acarid.my
In some studies, HF calculations are used in conjunction with DFT to provide a comparative analysis. academicjournals.orgsid.ir This approach helps to assess the reliability of the computational methods for describing the properties of these large and flexible molecules. academicjournals.org For instance, studies have compared the binding energies calculated using both HF and DFT methods. academicjournals.orgsid.ir
Analysis of Hydrogen Bonding Interactions
Hydrogen bonding plays a critical role in determining the structure, stability, and recognition properties of calix rsc.orgarenes. academicjournals.orgresearchgate.netresearchgate.netsid.iracademicjournals.orgresearchgate.netresearchgate.netacs.orgnih.gov Computational methods are invaluable for analyzing these intricate networks of interactions.
Both DFT and HF calculations have been used to investigate intramolecular and intermolecular hydrogen bonds in calix rsc.orgarenes. academicjournals.orgresearchgate.netresearchgate.netsid.ir These studies have shown that intramolecular hydrogen bonding is a key factor in stabilizing specific conformations, such as the pleated-loop and cone conformations. researchgate.netresearchgate.netacs.org The strength of these hydrogen bonds can be influenced by the substituents on the calixarene framework. For example, p-1-adamantylcalix rsc.orgarene exhibits stronger hydrogen bonds compared to its p-tert-butyl counterpart. researchgate.net
Computational analysis, including vibrational frequency calculations, helps to characterize the hydrogen bonds. academicjournals.org The calculated vibrational frequencies can be compared with experimental infrared (IR) spectroscopy data to validate the theoretical models. researchgate.netresearchgate.net Furthermore, calculations can elucidate the nature of hydrogen bonding in host-guest complexes, such as the interaction between calix rsc.orgarene and peptides, where hydrogen bonds form at the molecular interface. nih.gov In some derivatives, the disruption of the intramolecular hydrogen bond network by introducing carbonyl groups can lead to significant conformational changes. mdpi.com
Conformational Analysis and Energy Landscapes
The large size and flexibility of the calix rsc.orgarene macrocycle give rise to a complex conformational landscape with numerous possible arrangements of the phenolic units. acs.orgmdpi.comnih.gov Computational chemistry is essential for exploring these conformations and their relative energies.
DFT calculations have been instrumental in identifying and ranking the stability of different calix rsc.orgarene conformers. researchgate.netacs.org For p-tert-butylcalix rsc.orgarene, the pleated-loop conformation is consistently found to be the lowest in energy. acs.orgacs.orgresearchgate.net Other conformations, such as the chair and chair-loop, have been identified as higher-energy structures. acs.org The energy difference between these conformers provides insight into the conformational dynamics of the molecule. For instance, the energy barrier for the conformational inversion of p-tert-butylcalix rsc.orgarene has been computationally estimated. acs.org
The conformational preferences of calix rsc.orgarenes can be influenced by the solvent and by the presence of guest molecules. acs.orgresearchgate.net Computational studies have shown how different solvents can stabilize different conformations. acs.orgresearchgate.net Furthermore, the threading of a guest molecule through the calix rsc.orgarene annulus can template a specific conformation, and dynamic NMR studies combined with DFT calculations have been used to understand this process. nih.gov
Binding Energy Calculations
Computational methods are widely used to quantify the strength of interactions between calix rsc.orgarenes and various guest molecules through the calculation of binding energies. These calculations are crucial for understanding molecular recognition phenomena and for the rational design of host-guest systems.
Both DFT and HF methods have been employed to calculate the binding energies of calix rsc.orgarene complexes. academicjournals.orgsid.ir When calculating binding energies, it is often necessary to account for the basis set superposition error (BSSE) to obtain more accurate results. academicjournals.orgsid.irscispace.com
Studies have reported the binding energies for different types of hydrogen bonding interactions within the calix rsc.orgarene structure itself. academicjournals.orgsid.ir For example, the interaction energies for C-H···O and C-H···N hydrogen bonds have been computed. academicjournals.orgsid.ir The choice of computational method and basis set can significantly influence the calculated binding energies, with some studies showing that the 3-21G basis set can lead to higher interaction energies compared to STO-3G and 6-31G. academicjournals.orgsid.ir
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of calix rsc.orgarenes, providing insights into their conformational dynamics, flexibility, and interactions with their environment at an atomic level. mdpi.comtandfonline.com
MD simulations have been utilized to investigate the structure and stability of calix rsc.orgarene complexes, particularly with fullerenes. tandfonline.comtandfonline.com These simulations can reveal the most favorable conformations of the host-guest aggregates and provide details about the intermolecular interactions that stabilize the complex. For example, MD simulations of the p-tert-butylcalix rsc.orgarene-C60 complex suggest a model where two calixarene molecules encapsulate a pair of fullerene molecules. researchgate.net
Furthermore, MD simulations are valuable for studying the behavior of calix rsc.orgarene derivatives in solution. mdpi.com They have been used to optimize the structures of multivalent calix rsc.orgarene-based clusters in a water environment, which is crucial for understanding their interactions with biological targets like enzymes. mdpi.com In the context of drug design, MD simulations, in conjunction with quantum mechanics and other modeling techniques, have been used to rationalize the different activities of vaccine candidates based on calix mdpi.comarene and calix rsc.orgarene scaffolds. nih.gov
Data Tables
Table 1: Calculated Relative Energies of p-tert-Butylcalix rsc.orgarene Conformers
| Conformation | Relative Energy (kJ/mol) | Computational Method | Reference |
| Pleated-loop | 0.0 | DFT | acs.org |
| Chair | 22.2 | DFT | acs.org |
| Chair-loop | 57.1 | DFT | acs.org |
Table 2: Calculated Binding Energies for Calix rsc.orgarene Hydrogen Bonding
| Basis Set | Structure I (C-H...O) (kJ/mol) | Structure II (C-H...N) (kJ/mol) | Computational Method | Reference |
| 6-31G | 9.1 (8.1) | 9.2 (8.9) | HF | academicjournals.org |
| 3-21G | 15.5 (7.1) | 10.8 (8.4) | HF | academicjournals.org |
| STO-3G | 10.2 (9.6) | 10.7 (11.1) | HF | academicjournals.org |
Values in parentheses are corrected for Basis Set Superposition Error (BSSE).
Biomedical Research and Pharmaceutical Applications
Drug Delivery Systems
Calix dovepress.comarenes are extensively investigated as drug delivery systems (DDS) due to their ability to form host-guest inclusion complexes with a wide range of drug molecules. amazonaws.comrhhz.net These macrocycles can self-assemble into various nanostructures, such as micelles and vesicles, which serve as carriers to encapsulate and transport therapeutic agents. mdpi.com The three-dimensional cavity of calix dovepress.comarene can engage in hydrophobic interactions with guest drugs, providing a mechanism for drug loading and transport. amazonaws.com
A significant challenge in pharmacology is the poor aqueous solubility of many drug candidates, which limits their bioavailability. nih.gov Calix dovepress.comarene derivatives have demonstrated considerable success in overcoming this hurdle.
Water-soluble p-sulfonato-calix dovepress.comarene has been shown to form stable and soluble complexes with nifedipine, a calcium-channel blocker that is practically insoluble in water. researchgate.netnih.gov This complexation significantly improved the drug's bioavailability. researchgate.netnih.gov Similarly, the solubility of the diuretic furosemide (B1674285) was enhanced through complexation with p-sulfonatocalix dovepress.comarene. medcraveonline.com
In another study, novel PEGylated tert-octylcalix dovepress.comarenes were synthesized and used to solubilize the poorly soluble drug silibinin (B1684548). nih.gov These modified calix dovepress.comarenes formed nanosized aggregates in aqueous solutions, leading to a remarkable enhancement in silibinin's solubility by over 1700%. nih.gov This effect was attributed to the formation of inclusion complexes combined with solubilization within the hydrophobic domains of the aggregates. nih.gov
The solubility of testosterone (B1683101) has also been improved using 4-sulphonic calix dovepress.comarenes. mdpi.com Among the calixarenes tested (n=4, 6, 8), the 4-sulphonic calix dovepress.comarene was found to form the most soluble 1:1 complex with the steroid. mdpi.com
Table 1: Enhancement of Drug Solubility by Calix dovepress.comarene Derivatives
| Drug | Calix dovepress.comarene Derivative | Outcome |
| Nifedipine | p-sulfonato-calix dovepress.comarene | Formation of stable, soluble complexes; improved bioavailability. researchgate.netnih.gov |
| Silibinin | PEG-modified tert-octylcalix dovepress.comarene | >1700% enhancement in aqueous solubility. nih.gov |
| Testosterone | 4-sulphonic calix dovepress.comarene | Formed the most soluble 1:1 complex compared to smaller calixarenes. mdpi.com |
| Furosemide | p-sulfonatocalix dovepress.comarene | Increased solubility through stable 1:1 complex formation. medcraveonline.com |
The ability of calix dovepress.comarene to form reversible host-guest complexes is a key feature for the development of controlled release systems. mdpi.com The release of an encapsulated drug can be triggered by specific external stimuli, allowing for more precise therapeutic action. mdpi.com
One strategy involves using a competitive agent to displace the drug from the calixarene (B151959) cavity. For instance, a smart delivery system composed of p-sulfoniccalix dovepress.comarene and an antimicrobial agent was designed to release its cargo in response to bovine serum albumin. rhhz.netresearchgate.net The serum protein acts as a competitive guest, prompting the release of the encapsulated drug, which demonstrates the potential for developing controlled release formulations. rhhz.netmedcraveonline.com
The difference in pH between healthy tissues (around 7.4) and pathological environments, such as tumors (5.7–7.8), can be exploited for targeted drug delivery. mdpi.comnih.gov Calix dovepress.comarene-based systems have been engineered to release drugs in response to specific pH changes. nih.gov
A notable example is the development of an amphoteric calix dovepress.comarene with negatively charged sulfonate groups on its upper rim and positively charged quaternary ammonium (B1175870) groups on its lower rim. researchgate.netthno.org In a neutral pH range (7.05 to 7.58), these molecules self-assemble into aggregates capable of encapsulating drugs like ciprofloxacin (B1669076). rhhz.netresearchgate.net However, in either acidic (below 6.0) or basic (above 8.0) conditions, the assemblies disaggregate, leading to the effective release of the drug. rhhz.netthno.org
Research has quantified this pH-dependent release. dovepress.comnih.gov In one study, a functionalized water-soluble calix dovepress.comarene loaded with ciprofloxacin released only 38%–42% of the drug at a physiological pH of 7.4. dovepress.comnih.gov In contrast, the release was significantly higher in acidic (86% at pH 5.0) and basic (82% at pH 8.5) environments, highlighting the potential for targeted release in acidic tumor microenvironments. dovepress.comnih.gov
Table 2: pH-Dependent Release of Ciprofloxacin from a Calix dovepress.comarene Carrier
| pH | Percentage of Drug Released |
| 7.4 | 38% - 42% dovepress.comnih.gov |
| 5.0 | 86% dovepress.comnih.gov |
| 8.5 | 82% dovepress.comnih.gov |
The large cavity of calix dovepress.comarene makes it a suitable candidate for encapsulating anticancer agents, potentially improving their efficacy and reducing side effects. mdpi.comnih.gov
Studies using computational methods (DFT) investigated the interaction between calix[n]arenes (n=4, 5, 6, 8) and a tyrosine kinase inhibitor, 3-phenyl-1H- amazonaws.combenzofuro[3,2-c]pyrazole. nih.gov The results indicated that calix dovepress.comarenes functionalized with sulfonic acid groups formed particularly stable complexes with the drug, a stability attributed to the large cavity size and the hydrogen-bonding capability of the sulfonate groups. nih.gov
Furthermore, some calix dovepress.comarene derivatives have shown intrinsic antitumor activity. p-sulfonato-calix dovepress.comarene was found to possess photodynamic activity in a K562 myelogenous leukemia cell line when irradiated with mercury light, suggesting its potential use in photodynamic therapy. dovepress.com However, in a separate study assessing cytotoxicity against several cancer cell lines, calix dovepress.comarene derivatives were generally found to be inactive, which was attributed to a potential inability to permeate the cell membrane. nih.gov
Calix dovepress.comarene has been effectively used as a carrier for antibiotics, forming stable complexes that can protect the drug and facilitate its delivery. amazonaws.comnih.gov
p-Sulfonatocalix dovepress.comarene (sCX dovepress.com) has been shown to form 1:1 host-guest complexes with the antibiotics ciprofloxacin and isoniazid (B1672263). amazonaws.comnih.gov Molecular modeling and spectroscopic analysis revealed that sCX dovepress.com binds around the piperazine (B1678402) and cyclopropane (B1198618) rings of ciprofloxacin and the pyridine (B92270) ring of isoniazid. nih.gov The formation of these complexes does not negatively impact the efficacy of the antibiotics. amazonaws.comnih.gov
The complexation of isoniazid with sulfonated calixarenes has been studied with the goal of protecting the drug from the biological environment before it reaches its site of action. medcraveonline.comresearchgate.net For ciprofloxacin, an amphoteric calix dovepress.comarene derivative demonstrated a drug loading content of 9.8%, with a release mechanism that is triggered by pH changes. jst.go.jp
Table 3: Calix dovepress.comarene as a Carrier for Antibiotics
| Antibiotic | Calix dovepress.comarene Derivative | Key Findings |
| Ciprofloxacin | p-Sulfonatocalix dovepress.comarene | Forms a 1:1 host-guest complex; does not negatively affect antibiotic action. amazonaws.comnih.gov |
| Ciprofloxacin | Amphoteric calix dovepress.comarene | Achieves 9.8% drug loading content; exhibits pH-triggered release. jst.go.jp |
| Isoniazid | p-Sulfonatocalix dovepress.comarene | Forms a 1:1 host-guest complex with a binding constant of 6.8 (±0.3) × 10³ M⁻¹. nih.gov |
| Isoniazid | Sodium p-sulfonatocalix[n]arenes | Complexation aims to protect the drug from the biological environment. medcraveonline.comresearchgate.net |
Encapsulation of Anticancer Drugs
Bioimaging Applications
Bioimaging is an emerging area of application for the calixarene family, including calix dovepress.comarenes. businessresearchinsights.comresearchgate.nettandfonline.com These macrocycles can be functionalized with fluorogenic groups to create fluorescent probes for visualizing biological structures and processes with high sensitivity and resolution. researchgate.netresearchgate.net The development of calixarene-based imaging agents is an active area of research aimed at improving disease detection and diagnostics. businessresearchinsights.comtandfonline.com While the broader class of calixarenes is being explored for these purposes, specific applications detailing calix dovepress.comarene-based probes are part of this ongoing research field. tandfonline.comresearchgate.net
Biomolecular Recognition in Biomedical Contexts
The ability of calix orientjchem.orgarenes to recognize and bind to specific biomolecules is a cornerstone of their biomedical potential. businessresearchinsights.comrsc.org Their large, flexible cavities can accommodate a variety of guest molecules, from small peptides to larger protein surfaces. acs.orgacs.org This recognition is driven by a combination of hydrophobic interactions within the cavity and specific interactions with functional groups appended to the calixarene rim. acs.orgnih.gov
A notable example is the interaction of sulfonated calix orientjchem.orgarenes with proteins. These derivatives have demonstrated a "bigger better binder" phenomenon, showing increased affinity for proteins compared to their smaller calix researchgate.netarene and calix encyclopedia.pubarene counterparts. acs.orgnih.gov They can mold to the protein surface, encapsulating multiple amino acid residues, including hydrophobic, polar, and charged ones. nih.gov This has been observed in the complexation of sulfonato-calix orientjchem.orgarene with proteins like cytochrome c and Ralstonia solanacearum lectin (RSL), where multiple calixarene units can mask a single protein. acs.orgnih.gov
Furthermore, the versatility of calix orientjchem.orgarenes allows for their use as scaffolds to create synthetic receptors. By attaching specific recognition elements, such as amino acids or other ligands, calix orientjchem.orgarenes can be tailored to target particular biological entities. acs.orgrsc.org This has been explored in the development of synthetic vaccines, where calix orientjchem.orgarene platforms modified with Toll-like receptor-2 ligands were designed to stimulate an immune response against the MUC-1 protein, which is overexpressed in many epithelial carcinomas. nih.govdovepress.com
Bioanalytical Applications
The specific molecular recognition properties of calix orientjchem.orgarenes also make them valuable tools in bioanalytical chemistry. businessresearchinsights.com They can be incorporated into sensor systems for the detection of biologically relevant molecules. For instance, functionalized calix orientjchem.orgarenes have been explored for their potential in creating selective binders and model structures for biomimetic studies. researchgate.net
Water-soluble derivatives, such as p-sulfonato-calix orientjchem.orgarene, are particularly useful in aqueous environments for studying interactions like carbohydrate-protein binding. scientificlabs.co.uk The ability to form stable complexes with various organic and inorganic species allows for their use in developing diagnostic tools and imaging agents. businessresearchinsights.com
Enzyme Mimicry and Inhibition
Calix orientjchem.orgarenes have been investigated as scaffolds for creating artificial enzymes and as inhibitors of natural enzymes. medcraveonline.com Their structure can be modified to include catalytic groups that mimic the active sites of enzymes, although much of the early work in this area focused on smaller calixarenes.
More prominently, calix orientjchem.orgarene derivatives have shown significant potential as enzyme inhibitors. An important example is the inhibition of the H3N2 influenza endonuclease by para-sulfonato-calix orientjchem.orgarene (SC8). nih.gov This large, flexible, and highly water-soluble calixarene demonstrated potent inhibitory activity with an IC50 value of 6.4 μM. nih.gov Molecular docking studies suggest that SC8 can interact with both the polyanion binding site and the catalytic site of the enzyme. nih.gov
Another area of interest is the inhibition of tryptase. Basic amino acid derivatives of calix orientjchem.orgarene have been shown to be potent and selective inhibitors of human lung β-tryptase. rsc.org These compounds can act as surface receptors on the enzyme, leading to competitive inhibition. rsc.org
| Calix orientjchem.orgarene Derivative | Target Enzyme | Inhibitory Activity (IC50 / Ki) | Key Findings |
| p-sulfonato-calix orientjchem.orgarene (SC8) | H3N2 Influenza Endonuclease | IC50 = 6.4 μM | The large and flexible structure allows interaction at both the polyanion binding and catalytic sites. nih.gov |
| Basic amino acid-derived calix orientjchem.orgarenes | Human Lung β-Tryptase | Ki in the nanomolar range | Acts as a surface receptor, showing time-dependent competitive inhibition. rsc.org |
Biological Activity of Calixorientjchem.orgarene Derivatives
Beyond their roles in recognition and catalysis, certain calix orientjchem.orgarene derivatives have demonstrated inherent biological activities, making them candidates for therapeutic development. medcraveonline.comresearchgate.net
The ability of sulfonated calixarenes to inhibit viral enzymes points to their potential as antiviral agents. As mentioned, para-sulfonato-calix orientjchem.orgarene is a notable inhibitor of the influenza H3N2 endonuclease, a key enzyme in viral replication. nih.gov The broad-spectrum potential of such compounds is an active area of research.
Calix orientjchem.orgarene derivatives have shown promise as antibacterial agents. acs.orgencyclopedia.pub An early example is Macrocyclon, a derivative of tert-octylphenol calix orientjchem.orgarene, which exhibited antibacterial activity. encyclopedia.pubnih.gov
More recent studies have investigated a range of functionalized calix orientjchem.orgarenes. For instance, parent 4-t-butylcalix orientjchem.orgarene and 4-phenylcalix orientjchem.orgarene were found to be more active against Mycobacterium tuberculosis than their smaller calixarene counterparts. encyclopedia.pubmdpi.com The water-soluble 4-sulfonatocalix orientjchem.orgarene also showed activity approaching that of Macrocyclon. encyclopedia.pubmdpi.com
The functionalization of calix orientjchem.orgarenes can significantly impact their antibacterial efficacy. For example, amphoteric calix orientjchem.orgarenes with a negatively charged upper rim and a positively charged lower rim have been designed for pH-triggered loading and release of antimicrobial drugs like ciprofloxacin. nih.govdovepress.com
| Calix orientjchem.orgarene Derivative | Bacterial Strain | Activity/Key Findings |
| 4-t-butylcalix orientjchem.orgarene | Mycobacterium tuberculosis | More active than smaller calixarene homologues. encyclopedia.pubmdpi.com |
| 4-phenylcalix orientjchem.orgarene | Mycobacterium tuberculosis | More active than smaller calixarene homologues. encyclopedia.pubmdpi.com |
| 4-sulfonatocalix orientjchem.orgarene | Mycobacterium tuberculosis | Activity approached that of Macrocyclon. encyclopedia.pubmdpi.com |
| Amphoteric calix orientjchem.orgarene | (as a drug carrier) | pH-triggered release of ciprofloxacin. nih.govdovepress.com |
The potential of calix orientjchem.orgarenes in cancer therapy is a rapidly growing field of research. nih.govmdpi.com These macrocycles can act as antitumor agents themselves or as carriers for existing anticancer drugs. mdpi.commdpi.com
Some calix orientjchem.orgarene derivatives have demonstrated direct cytotoxic effects on cancer cells. For example, p-sulfonato-calix orientjchem.orgarene was found to have antitumor activity against a K562 myelogenous leukemia cell line when activated by light, inducing apoptosis through caspase activation and mitochondrial damage. nih.govdovepress.com Calix orientjchem.orgarenes substituted with picolylamine groups have also shown cytotoxicity against colorectal carcinoma cell lines. researchgate.netmdpi.com
Furthermore, calix orientjchem.orgarenes have been used in immunotherapeutic approaches to cancer. Specifically modified calix orientjchem.orgarene platforms have been developed as novel anticancer vaccine candidates by stimulating the immune system to target cancer-associated proteins like MUC-1. nih.govdovepress.com
| Calix orientjchem.orgarene Derivative | Cancer Cell Line | Effect | Mechanism of Action |
| p-sulfonato-calix orientjchem.orgarene | K562 myelogenous leukemia | Antitumor activity (photo-activated) | Apoptotic activation via caspase system, membrane integrity disruption, mitochondria damage. nih.govdovepress.com |
| Picolylamine-substituted calix orientjchem.orgarenes | Colorectal carcinoma | Cytotoxicity (IC50 values of 3.96–6.12 μmol L−1) | Not specified. researchgate.netmdpi.com |
| MUC-1 targeted calix orientjchem.orgarene vaccine platform | (In vivo studies) | Stimulated B lymphocytes to produce MUC-1 specific antibodies. | Immunotherapeutic. nih.govdovepress.com |
Antithrombotic Properties
Certain derivatives of calix acs.orgarene have been identified as possessing antithrombotic properties, making them subjects of interest in cardiovascular research. researchgate.net The primary strategy for imparting this bioactivity involves the introduction of water-soluble functional groups, particularly sulfonate groups, onto the calixarene scaffold. researchgate.netmdpi.com
Water-soluble p-sulfonatocalix[n]arenes, including the eight-membered ring variant, have demonstrated a spectrum of biological activities, including antithrombotic and anticoagulant effects. researchgate.netnih.gov Research has explored the functionalization of the calixarene's lower rim with groups such as carboxylic acid or amine moieties. researchgate.net This structural modification is intended to enhance the interaction between the p-sulfonatocalix[n]arene and antithrombin, a key protein in the regulation of blood coagulation. researchgate.net
Further studies have shown the anticoagulant potential of other modified calix acs.orgarenes. mdpi.com For instance, O-derivatized para-octanoyl-calix acs.orgarenes that bear both carboxymethoxy and 4-sulfonatobutoxy groups have been noted for their anticoagulant behavior. mdpi.com The presence of multiple negatively charged groups, such as sulfonate and carboxylate, appears to be a critical factor in this activity, likely by mimicking the structure of heparin, a natural anticoagulant. While a wide range of calixarenes exhibit these properties, even minor structural changes can significantly alter their biological effects. mdpi.com
Table 1: Examples of Calix acs.orgarene Derivatives with Antithrombotic Potential
| Compound Name | Functional Groups | Noted Activity | Reference(s) |
| p-sulfonatocalix acs.orgarene | Sulfonate groups at the para position | Antithrombotic, Anticoagulant | mdpi.comnih.gov |
| p-sulfonatocalix acs.orgarene derivatives | Lower rim functionalized with carboxylic acid or amine groups | Designed to increase interaction with antithrombin | researchgate.net |
| O-derivatized para-octanoyl-calix acs.orgarene | Carboxymethoxy and 4-sulfonatobutoxy groups | Anticoagulant behavior | mdpi.com |
Glycosidase Inhibition
The large and versatile scaffold of calix acs.orgarene makes it an ideal platform for developing multivalent systems, which has been effectively applied to the field of glycosidase inhibition. unisa.itmdpi.com Glycosidases are enzymes involved in numerous critical biological processes, and their inhibition is a therapeutic strategy for diseases like type 2 diabetes, viral infections, and cancer. mdpi.com The principle of multivalency—presenting multiple copies of a ligand simultaneously—can dramatically enhance the binding affinity and inhibitory potency of a weak inhibitor. mdpi.com
Significant research has focused on constructing calix acs.orgarene-based clusters decorated with iminosugar heads, which are known glycomimetics. unisa.itmdpi.com In one key study, multivalent clusters were synthesized using p-tert-butylcalix acs.orgarene and a more rigid 1,5-p-xylylene-bridged tert-butylcalix acs.orgarene as scaffolds. mdpi.com These scaffolds were functionalized with multiple copies of deoxynojirimycin (DNJ), a known but relatively weak glycosidase inhibitor, using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comresearchgate.net
The inhibitory power of these multivalent constructs was evaluated against Jack Bean α-mannosidase (JBα-man). mdpi.comresearchgate.net The results demonstrated a significant inhibitory multivalent effect; the calix acs.orgarene clusters were substantially more potent than the corresponding monovalent DNJ inhibitor. mdpi.com For clusters constructed with a longer (C9) alkyl spacer between the scaffold and the DNJ unit, the inhibitory enhancement was consistently high, regardless of the flexibility of the calix acs.orgarene core. mdpi.com These findings highlight that the combination of the calix acs.orgarene core and long linker arms provides a sound strategy for developing potent glycosidase inhibitors. mdpi.com
Table 2: Research Findings on Calix acs.orgarene-based Glycosidase Inhibitors
| Scaffold | Inhibitory Head | Linker | Target Enzyme | Key Finding | Reference(s) |
| p-tert-butylcalix acs.orgarene | Deoxynojirimycin (DNJ) | C6 or C9 alkyl chains | Jack Bean α-mannosidase (JBα-man) | Multivalency significantly enhances inhibitory potency compared to monovalent DNJ. | mdpi.com |
| 1,5-p-xylylene-bridged tert-butylcalix acs.orgarene | Deoxynojirimycin (DNJ) | C6 or C9 alkyl chains | Jack Bean α-mannosidase (JBα-man) | For C9 linkers, scaffold rigidity had little influence on the high affinity enhancement. | mdpi.com |
| Calix acs.orgarene | N-acetylglucosamine (GlcNAc) | Ureido functionalities | Galactosyltransferases | Inhibited rat glioma cell migration by interacting with cell surface galactosyltransferases. | dntb.gov.ua |
Advanced Characterization Techniques in Calix 1 Arene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing calix magritek.comarenes in solution, providing detailed insights into their structure, dynamics, and interactions with other molecules.
¹H-NMR and ³¹P-NMR
¹H-NMR (Proton NMR) is fundamental for the initial structural confirmation of newly synthesized calix magritek.comarenes and their derivatives. The spectra provide information on the average symmetry of the molecule in solution. For instance, the ¹H-NMR spectrum of p-tert-butylcalix magritek.comarene in deuterated chloroform (B151607) (CDCl₃) at low temperatures indicates a time-averaged D₄d symmetry. Current time information in Bangalore, IN. The chemical shifts of the aromatic protons, the methylene (B1212753) bridges connecting the phenolic units, and the substituents on the upper or lower rims are all characteristic. In a typical spectrum for p-tert-octahydroxycalix magritek.comarene, the signals for the hydroxyl, aromatic, methylene bridge, and tert-butyl protons are clearly distinguishable. rsc.org The complexation of guest molecules within the calix magritek.comarene cavity can be monitored by changes in the proton chemical shifts; for example, the complexation of a tetrapeptide with calix magritek.comarene resulted in a notable downfield shift for the peptide's NH resonances. mdpi.com However, for certain complex systems, such as some bimetallic tungsten-calix magritek.comarene complexes, the ¹H-NMR spectra can become highly complex and difficult to interpret fully.
| Compound/Complex | Solvent | Key ¹H-NMR Signals (δ ppm) | Reference |
| p-tert-octahydroxycalix magritek.comarene | CDCl₃ | 9.62 (s, ArOH), 7.17 (s, ArH), 4.35 & 3.48 (d, ArCH ₂Ar), 1.24 (s, C(CH ₃)₃) | rsc.org |
| Octa-tert-butyl-octaacryloyloxycalix magritek.comarene | CDCl₃ | 6.95 (s, ArH), 4.21 & 4.10 (signals for CH₂ and other protons), 1.11 (s, tBu) | mdpi.com |
| H-Leu-Leu-Ile-Leu-OMe + Calix magritek.comarene | - | Marked downfield shift and increase in ³J values for NH resonances upon complexation. | mdpi.com |
³¹P-NMR is a crucial technique for the characterization of calix magritek.comarenes that have been functionalized with phosphorus-containing groups, such as phosphines or phosphine (B1218219) oxides, typically at the lower rim. This method is highly specific to the phosphorus nucleus and is used to confirm the successful incorporation of these functional groups onto the calixarene (B151959) scaffold. A study detailing the synthesis of a calix magritek.comarene bearing eight dimethylphosphinoylmethyleneoxy moieties on the lower rim utilized ³¹P-{¹H} NMR spectroscopy to confirm the structure of the final product. researchgate.net The chemical shift in a ³¹P-NMR spectrum is highly sensitive to the chemical environment of the phosphorus atom, including its oxidation state and coordination, making it an invaluable tool for verifying functionalization and studying the complexation of metal ions to these phosphoryl groups. researchgate.netijcce.ac.ir
Dynamic NMR Studies
Due to their conformational flexibility, calix magritek.comarenes are often studied using dynamic NMR (DNMR) techniques. These experiments, which involve recording NMR spectra at various temperatures, provide information about the energy barriers of conformational processes. Research has shown that p-tert-butylcalix magritek.comarene esters are conformationally labile within a temperature range of 25–100°C. researchgate.net DNMR is also employed to investigate the nature of intermolecular interactions in host-guest complexes. For example, dynamic NMR studies were instrumental in concluding that a bifurcated hydrogen bonding interaction exists at the molecular interface between a calix magritek.comarene and a self-assembled tetrapeptide. mdpi.com
Diffusion NMR Experiments
Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful non-invasive technique used to determine the size of molecules and complexes in solution by measuring their diffusion coefficients. This method is particularly useful for studying host-guest chemistry and self-assembly involving calix magritek.comarenes. In one study, DOSY was used to provide evidence for the size change of a molecular assembly upon an increase in concentration. ijcce.ac.ir The experiment yielded distinct diffusion coefficients at low and high concentrations, which allowed for the calculation of the corresponding hydrodynamic radii, confirming a change in the aggregation state of the species in solution. ijcce.ac.ir
| Concentration | Diffusion Coefficient (log D) | Hydrodynamic Radius (r_H) | Reference |
| 0.5 mg/mL | -9.38 | 1.4 nm | ijcce.ac.ir |
| 5.5 mg/mL | -9.47 | 1.8 nm | ijcce.ac.ir |
X-ray Crystallography and Single Crystal X-ray Diffraction
X-ray crystallography, and specifically single-crystal X-ray diffraction, provides unambiguous, high-resolution information about the solid-state structure of calix magritek.comarenes. This technique is essential for definitively determining the macrocycle's conformation, how it packs in a crystal lattice, and the precise nature of its interactions with included guest molecules or solvents. magritek.comthermofisher.com
The conformational flexibility of calix magritek.comarene means it can adopt various shapes, which are often dictated by the solvent used for crystallization. magritek.comthermofisher.com Studies on p-tert-butylcalix magritek.comarene (TBC8) have revealed several distinct conformations:
Pleated-loop conformation: Observed when crystallized from solvents like DMF, chloroform, and ethyl acetate. magritek.comthermofisher.com
Chair-like conformation: Determined for crystals grown from pyridine (B92270). magritek.comthermofisher.com
Loop-chair conformation: A previously unknown conformation observed when DMSO was the solvent. magritek.comthermofisher.com
Saddleback conformation: Found in a mixed-metal complex containing lithium, tungsten, and niobium. researchgate.net
Single-crystal X-ray diffraction has also been critical in elucidating the structures of complex polymetallic calix magritek.comarene derivatives, confirming the degree of metallation and the unique conformations the macrocycle adopts to accommodate multiple metal centers. researchgate.netnih.govresearchgate.net For example, the structure of a tetranuclear thorium(IV) complex was fully characterized, providing precise details on the coordination environment of each metal ion. academie-sciences.fr
| Calix magritek.comarene Derivative | Guest / Solvent / Metal | Conformation | Crystal System | Reference |
| p-tert-butylcalix magritek.comarene | DMF, Chloroform, Ethyl Acetate | Pleated Loop | Monoclinic, Triclinic | magritek.comthermofisher.com |
| p-tert-butylcalix magritek.comarene | Pyridine | Chair-like | - | magritek.comthermofisher.com |
| p-tert-butylcalix magritek.comarene | DMSO | Loop-chair | - | magritek.comthermofisher.com |
| p-tert-butylcalix magritek.comarene | Thorium(IV) | Two units, approx. C₂ and C₂v | Triclinic | academie-sciences.fr |
| p-tert-butylcalix magritek.comarene | Li, W, Nb | Saddleback | - | researchgate.net |
| Octahydroxy ketocalix magritek.comarene | Ethanol (B145695) | Saddle-like (idealized S₄ symmetry) | - | mdpi.com |
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and confirming the identity of calix magritek.comarene derivatives.
Electrospray Ionization Mass Spectrometry (ES-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules like calix magritek.comarenes and their non-covalent complexes. It allows for the gentle transfer of ions from solution to the gas phase, often preserving weak host-guest interactions.
ESI-MS is routinely used to confirm the molecular weight of newly synthesized calix magritek.comarene derivatives, where characteristic ions such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are observed. mdpi.com The technique is also invaluable for studying supramolecular chemistry. For example, ESI-MS has been used to investigate the selective binding of steroids by water-soluble p-sulphonato-calix magritek.comarene. These experiments demonstrated that the calix magritek.comarene host showed a preferential interaction with oestradiol over other steroids like progesterone (B1679170) and testosterone (B1683101). This highlights the power of ESI-MS in screening for and confirming the selectivity of host-guest systems.
| Compound | Ion Observed | m/z | Reference |
| Octa-tert-butyl-octamethacryloyloxycalix magritek.comarene | [M+Na]⁺ | 1848.3 | mdpi.com |
| Octa-tert-butyl-octaacryloyloxycalix magritek.comarene | [M+H]⁺ | 1603.1 | mdpi.com |
| Octa-tert-butyl-octaacryloyloxycalix magritek.comarene | [M+Na]⁺ | 1624.9 | mdpi.com |
| p-sulphonato-calix magritek.comarene + Oestradiol | Complex Ion | - |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample. In calix mdpi.comarene research, ICP-MS is primarily utilized to quantify metal ion content, especially in studies involving metal complexation, catalysis, and separation.
Detailed research findings indicate its application in assessing the efficiency and stability of calix mdpi.comarene-based catalysts. For instance, a calix mdpi.comarene-supported Palladium (Pd) PEPPSI-IPr complex was developed for use in Suzuki-Miyaura coupling reactions. researchgate.netresearchgate.net ICP-MS was the chosen method to evaluate the leaching of palladium from the catalytic support. The analysis demonstrated that the new catalyst was exceptionally stable, retaining 99.62% of its initial palladium content after the reaction. mdpi.com This low level of metal leaching is a critical factor for the practical application of such catalysts in pharmaceutical synthesis and materials science.
Furthermore, ICP-MS is employed to confirm the purity of synthesized calix mdpi.comarene derivatives by detecting trace metal impurities. In the synthesis of calix mdpi.comarene-based iminosugar click clusters, which involved a copper-catalyzed reaction, ICP-MS analysis was used to verify the effective removal of copper salts from the final products after purification. mdpi.com
Table 1: Application of ICP-MS in Calix mdpi.comarene Catalyst Analysis
| Calix mdpi.comarene System | Analyte | Purpose of Analysis | Key Finding | Reference |
|---|---|---|---|---|
| Calix mdpi.comarene-supported Pd PEPPSI-IPr catalyst | Palladium (Pd) | Quantify catalyst leaching | 99.62% of Pd retained, indicating high stability | mdpi.com |
| Calix mdpi.comarene-based iminosugar clusters | Copper (Cu) | Verify removal of catalyst traces | Confirmed purity of final product | mdpi.com |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for investigating the functional groups and molecular interactions within calix mdpi.comarene systems. By analyzing the absorption of infrared radiation, researchers can identify characteristic vibrational modes, monitor chemical reactions, and probe the nature of hydrogen bonding and complex formation.
FTIR has been instrumental in characterizing the functionalization of the calix mdpi.comarene scaffold. In a study involving the grafting of N,N-diethylamido groups onto p-tert-butyl calix mdpi.comarene, FTIR was used to monitor the reaction's progress. bch.ro The parent p-tert-butyl calix mdpi.comarene exhibits a distinctive broad absorption band for the OH stretching vibration at 3244 cm⁻¹, which is indicative of a strong intramolecular hydrogen-bonding network. bch.ro Upon functionalization, this network is disrupted, and new, strong absorption peaks corresponding to the carbonyl (C=O) stretching vibration of the amide groups appear in the range of 1648-1661 cm⁻¹. bch.ro
The technique is also highly effective for studying host-guest complexation. The interaction between p-t-butylcalix mdpi.comarene (H₈L) and cadmium (Cd²⁺) was examined using FTIR. doi.orgnih.gov Significant changes in the intensities and wavenumbers of the OH group stretching vibrations were observed upon complexation, signaling the breakage of the strong intramolecular hydrogen bonds present in the free ligand. nih.gov Similarly, when studying nanocomposites of p-tert-butylcalix mdpi.comarene (TBC8) and multi-walled carbon nanotubes (MWCNTs), new characteristic peaks emerged at 818 and 638 cm⁻¹, which were attributed to the C-H vibrations of TBC8 interacting with the nanotubes. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for Calix mdpi.comarene and its Derivatives
| Compound/System | Functional Group | Wavenumber (cm⁻¹) | Observation | Reference |
|---|---|---|---|---|
| p-tert-butyl calix mdpi.comarene | O-H stretch (intramolecular H-bond) | 3244 | Characteristic broad band of the parent macrocycle | bch.ro |
| p-tert-butyl calix mdpi.comarene N,N-diethylamido derivative | C=O stretch (amide) | 1648 - 1661 | Appearance confirms functionalization | bch.ro |
| TBC8-MWCNT nanocomposite | C-H bend (interaction) | 818, 638 | New peaks indicating interaction between components | researchgate.net |
| p-tert-butylcalix mdpi.comarene (TBC8) | C-H stretch (tert-butyl) | 2959, 2868 | Characteristic of the tert-butyl groups | researchgate.net |
| Cd²⁺-H₈L-ethylenediamine complex | N-H stretch | 3361 | Shift from 3187 cm⁻¹ (free ethylenediamine) indicates coordination | nih.gov |
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. In calix mdpi.comarene research, it is widely used to study complex formation, determine binding constants, and characterize new derivatives.
The complexation of calix mdpi.comarenes with various guests often leads to distinct changes in the UV-Vis spectrum. For example, the inclusion interaction between tert-butyl-calix mdpi.comarene and C₆₀ fullerene in different organic solvents was studied using this technique. sioc-journal.cn The formation of the host-guest complex resulted in new spectral features that allowed for the estimation of equilibrium constants. sioc-journal.cn
UV-Vis spectroscopy is also used to confirm the structural identity of modified calix mdpi.comarenes. The absorption spectra of p-tert-butyl-calix mdpi.comarene and its N,N-diethylacetamido derivatives were recorded to confirm functionalization. bch.ro The parent calix mdpi.comarene shows two specific absorption bands around 283 nm and 291 nm. bch.ro Upon full functionalization with eight N,N-diethylacetamido groups, these bands experience a hypsochromic (blue) shift to 272 nm and 279 nm, respectively. bch.ro In another study on nanocomposites, the characteristic absorption peak of p-tert-butylcalix mdpi.comarene (TBC8) at 203 nm underwent a bathochromic (red) shift to 215 nm upon embedding with multi-walled carbon nanotubes, indicating electronic interaction between the two components. researchgate.net
Table 3: UV-Vis Absorption Maxima (λ_max) for Calix mdpi.comarene Systems
| Calix mdpi.comarene System | Solvent/State | λ_max (nm) | Observation | Reference |
|---|---|---|---|---|
| p-tert-butyl-calix mdpi.comarene | - | 283, 291 | Characteristic peaks of the parent macrocycle | bch.ro |
| Octakis-(N,N-diethylacetamido)-p-tert-butyl-calix mdpi.comarene | - | 272, 279 | Blue-shift upon full functionalization | bch.ro |
| p-tert-butylcalix mdpi.comarene (TBC8) | - | 203 | Absorption peak of free TBC8 | researchgate.net |
| TBC8-MWCNT nanocomposite | - | 215 | Red-shift indicates interaction with nanotubes | researchgate.net |
| Phosphinoyl-substituted calix mdpi.comarene | Methanol (B129727) | 360 | Weak intraligand charge-transfer band, sensitive to metal coordination | epfl.ch |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events. It allows for the complete thermodynamic characterization of host-guest interactions in a single experiment, providing values for the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.
ITC has been extensively applied to study the complexation of water-soluble sulfonated calix mdpi.comarenes with various guests. The inclusion of 1-alkyl-3-methylimidazolium ionic liquids by 4-sulfonatocalix mdpi.comarene was shown to be an enthalpy-driven process, with ITC revealing the sequential formation of both 1:1 and 2:1 host-guest complexes. researchgate.net In another study, ITC was used to investigate the interactions between sulfonated calix[n]arenes (n = 4, 6, 8) and a pyranoflavylium dye as part of a sensor system for biogenic amines. nih.govacs.org The data was crucial for understanding the binding mechanism and optimizing the sensor's performance. For the complex with sulfonated calix mdpi.comarene (SC8), the interaction was strong enough to significantly shift the pKₐ of the dye from 6.72 to 8.45. acs.org
The technique has also shed light on the "bigger is better" phenomenon in calixarene-protein interactions. nih.gov ITC studies comparing sulfonato-calix nih.govarene with its larger sulfonato-calix mdpi.comarene counterpart in binding to proteins like cytochrome c demonstrated that the larger macrocycle exhibited increased binding affinities. nih.gov
Table 4: Thermodynamic Parameters from ITC for Calix mdpi.comarene Host-Guest Systems
| Host | Guest | Key Thermodynamic Finding | Reference |
|---|---|---|---|
| 4-sulfonatocalix mdpi.comarene | 1-alkyl-3-methylimidazolium ions | Enthalpy-driven, sequential 1:1 and 2:1 binding | researchgate.net |
| Sulfonato-calix mdpi.comarene (SC8) | Pyranoflavylium dye | Strong interaction, leads to pKₐ shift from 6.72 to 8.45 | acs.org |
| Sulfonato-calix mdpi.comarene | Cytochrome c | Higher binding affinity compared to smaller calix nih.govarene | nih.gov |
Light Scattering Techniques
Light scattering techniques, particularly Dynamic Light Scattering (DLS), are essential for characterizing the size, size distribution, and solution behavior of calix mdpi.comarene-based nanoparticles, aggregates, and supramolecular assemblies. DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution, from which the hydrodynamic radius (Rₕ) can be calculated using the Stokes-Einstein equation. nih.gov
DLS has been used to characterize drug delivery systems based on calix mdpi.comarenes. For example, nanoparticles formed from calix mdpi.comarene octo-carboxylic acid (C8OCA) were found to have an average diameter in the range of 180–220 nm. jst.go.jp Similarly, aggregates of PEGylated tert-octylcalix mdpi.comarenes designed as nanocarriers for the drug silibinin (B1684548) were analyzed by DLS to determine their size and distribution patterns. nih.gov
The solution behavior of more complex architectures, such as polymer stars with a calix mdpi.comarene core and poly-2-alkyl-2-oxazoline arms, has also been investigated. mdpi.com A combination of dynamic and static light scattering revealed a complex mixture of species in solution, including individual macromolecules, small micelle-like aggregates, and larger aggregates, allowing for a detailed understanding of their self-assembly properties. mdpi.com
Table 5: Hydrodynamic Size of Calix mdpi.comarene Assemblies Determined by DLS
| Calix mdpi.comarene System | Particle Type | Average Hydrodynamic Diameter (dₕ) / Radius (Rₕ) | Reference |
|---|---|---|---|
| Calix mdpi.comarene octo-carboxylic acid (C8OCA) | Nanoparticles | 180–220 nm (diameter) | jst.go.jp |
| PEGylated tert-octylcalix mdpi.comarenes | Drug-loaded aggregates | Sizing and distribution patterns evaluated | nih.gov |
| C8A-P(EtOx-grad-iPrOx) | Polymer Stars (individual) | Rₕ ≈ 4.1 nm | mdpi.com |
| C8A-P(EtOx-grad-iPrOx) | Polymer Stars (small aggregates) | Rₕ ≈ 18 nm | mdpi.com |
| C8A-P(EtOx-grad-iPrOx) | Polymer Stars (large aggregates) | Rₕ ≈ 120 nm | mdpi.com |
Scanning Force Microscopy (SFM)
Scanning Force Microscopy (SFM), also known as Atomic Force Microscopy (AFM), is a high-resolution surface imaging technique that can visualize materials at the nanoscale. In calix mdpi.comarene research, it is used to investigate the morphology, molecular packing, and surface properties of thin films and self-assembled monolayers.
SFM has been used to characterize Langmuir-Blodgett (LB) films of calix mdpi.comarene derivatives. selcuk.edu.tr Images obtained by SFM revealed that the films had a dense and uniform surface morphology, which is crucial for their application in sensor devices. selcuk.edu.tr In another application, SFM was used to study silicon surfaces that were functionalized with a calix mdpi.comarene derivative. aip.org This layer was designed to act as a host for the subsequent immobilization of acs.orgfullerene molecules, and SFM provided direct visual evidence of the surface modification and fullerene docking. aip.org
Although detailed SFM studies specifically on calix mdpi.comarene are emerging, work on related calixarenes highlights the technique's potential. For instance, extensive SFM analysis of a tetranitrotetrapropoxycalix nih.govarene thin film elucidated a complex multidomain structure, identified different functional groups exposed at the surface of different domains, and even measured friction anisotropy related to the molecular crystal orientation. Such detailed analysis is directly applicable to understanding the surface science of calix mdpi.comarene films.
Quartz Crystal Microbalance (QCM)
A Quartz Crystal Microbalance (QCM) is a mass-sensing device that measures a change in frequency of a quartz crystal resonator upon the adsorption of mass onto its surface. By coating the crystal's electrode with a thin film of calix mdpi.comarene, a highly sensitive and selective chemical sensor can be fabricated. The large, flexible cavity of calix mdpi.comarene makes it an excellent host for trapping a variety of guest molecules, particularly volatile organic compounds (VOCs).
The performance of calix mdpi.comarene-coated QCM sensors has been demonstrated in several studies. Langmuir-Blodgett films of calix mdpi.comarene were deposited onto QCM electrodes to create sensors for vapors such as chloroform, benzene, toluene (B28343), and ethanol. selcuk.edu.tr Owing to its larger cavity size compared to smaller calixarenes, the calix mdpi.comarene-based sensor exhibited the highest sensitivity toward these organic vapors. selcuk.edu.tr QCM measurements were also used to characterize the film deposition itself, yielding a mass of 773 ng per deposited layer for the calix mdpi.comarene derivative. selcuk.edu.tr
An array of QCM sensors using various calixarene derivatives, including tert-butyl-calix mdpi.comarene, was tested for its response to a wide range of VOCs. researchgate.net The results showed that the sensor response depended on the analyte and that the larger calix mdpi.comarenes, like the calix mdpi.comarene derivative, were particularly sensitive to toluene.
Table 6: QCM Sensor Applications with Calix mdpi.comarene
| Calix mdpi.comarene Derivative | Sensor Application | Key Finding | Reference |
|---|---|---|---|
| Calix mdpi.comarene derivative | Langmuir-Blodgett film characterization | Mass deposition of 773 ng per layer measured | selcuk.edu.tr |
| Calix mdpi.comarene derivative | VOC sensing (chloroform, benzene, toluene, ethanol) | Higher sensitivity than calix nih.gov- and calixarenes due to larger cavity | selcuk.edu.tr |
| tert-butyl-calix mdpi.comarene | VOC sensing (in sensor array) | Showed high sensitivity to toluene |
Future Perspectives and Challenges in Calix 1 Arene Research
Addressing Synthesis and Functionalization Challenges
While one-pot syntheses are effective, achieving high yields and selectivity for specific, complexly functionalized calix fishersci.comarenes remains a challenge. Developing more efficient and controlled synthetic methods is an ongoing area of research.
Overcoming Technical Barriers for Practical Applications
Translating the promising laboratory results of calix fishersci.comarene-based systems into practical, real-world applications requires overcoming technical hurdles related to scalability, cost, and long-term stability in complex environments.
Innovations in Green Chemistry and Sustainable Processes
There is a growing emphasis on developing greener synthetic routes for calix fishersci.comarenes, using less hazardous solvents and reagents, and improving atom economy. mdpi.com
Development of Novel Calixfishersci.comarene-Based Materials
The design and synthesis of new calix fishersci.comarene-based materials with advanced properties, such as stimuli-responsive materials, smart polymers, and advanced composites, is a key area for future research.
Expanding Biomedical and Industrial Applications
Further exploration of calix fishersci.comarenes in areas like targeted drug delivery, advanced diagnostics, and more efficient industrial catalysis holds great promise. Realizing this potential will depend on interdisciplinary collaboration and a deeper understanding of the structure-property relationships in these versatile macrocycles.
Data Tables
Table 1: Physicochemical Properties of Selected Calix fishersci.comarenes
| Compound | Melting Point (°C) | Solubility | Reference |
| p-isopropenylcalix fishersci.comarene | 432 | - | uctm.edu |
| p-isopropenyl-calix fishersci.comarene octaacetate | 387 | - | uctm.edu |
| Calix fishersci.comarene | >300 | Sparingly soluble in water | fishersci.comchemicalbook.com |
| Octakis(diethoxyphosphoryloxy)-tert-butyl-calix fishersci.comarene | 202-205 | - | oup.com |
Table 2: Applications of Calix fishersci.comarene Derivatives
| Derivative | Application | Key Finding | Reference |
| p-tert-butylcalix fishersci.comarene | Fullerene Separation | Selective complexation and purification of C60. | epo.orgflinders.edu.au |
| p-tert-butyl-calix fishersci.comarene-bonded silica (B1680970) gel | HPLC Stationary Phase | Separation of water-soluble vitamins. | fishersci.com |
| p-(4-sulfonatophenyl)calix fishersci.comarene | Fluoroionophore | Detection of divalent metal cations. | rsc.org |
| Benzyloxycalix fishersci.comarene-supported Pd-NHC | Catalyst Support | Efficient in Suzuki-Miyaura cross-coupling. | rsc.org |
| Phenanthroline-functionalized calix fishersci.comarene | Nanoreactor | Catalyzes Cu(I)-mediated C-S coupling. | rsc.org |
| Calix fishersci.comarene octamethyl ether | Ion-Selective Electrode | Used as an ionophore for cationic surfactants. | tandfonline.com |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for Calix[8]arene derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound synthesis typically involves base-catalyzed cyclocondensation of para-substituted phenols with formaldehyde. Critical parameters include solvent polarity (e.g., DMF for solubility), temperature (80–120°C), and catalyst choice (e.g., K₂CO₃ or NaOH). Purification via column chromatography or recrystallization (e.g., CHCl₃-MeOH mixtures) is essential to isolate high-purity products. Variations in alkylation or sulfonation at the upper/lower rim require tailored reagents (e.g., bromides for alkylation) .
Q. How can nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy be optimized for structural confirmation of this compound derivatives?
- Methodological Answer : ¹H NMR is used to identify hydrogen bonding patterns (e.g., OH groups at δ 4–5 ppm) and conformational flexibility. ¹³C NMR confirms substituent attachment (e.g., tert-butyl groups at δ 30–35 ppm). IR spectroscopy detects functional groups like sulfonate (∼1200 cm⁻¹) or amide (∼1650 cm⁻¹). For ambiguous cases, high-resolution mass spectrometry (HRMS) or X-ray crystallography resolves molecular weight and solid-state packing .
Q. What are the common challenges in achieving conformational stability in this compound, and how can they be addressed experimentally?
- Methodological Answer : this compound's larger cavity leads to conformational flexibility, complicating applications like host-guest chemistry. Fixing conformations requires introducing bridging groups (e.g., diquinone derivatives) or steric hindrance via upper-rim substituents (e.g., tert-butyl groups). Solvent-free synthesis or low-polarity solvents (e.g., toluene) can reduce dynamic interconversion. X-ray crystallography is critical for confirming locked conformations .
Advanced Research Questions
Q. How do this compound-based supramolecular assemblies differ from smaller calixarenes in catalysis and material science?
- Methodological Answer : The larger cavity of this compound enables encapsulation of bigger guests (e.g., metal clusters or biomolecules). For example, para-sulfonatothis compound forms 2D porous materials with tetrabutylammonium ions, useful in gas storage. In catalysis, its flexibility allows coordination to multiple metal centers (e.g., cobalt(II) complexes with magnetic anisotropy). Comparative studies with Calix[4]arene require monitoring binding constants (e.g., UV-Vis titration) and catalytic turnover rates .
Q. What strategies resolve contradictions in structural data between solution-phase (NMR) and solid-state (X-ray) analyses of this compound derivatives?
- Methodological Answer : Discrepancies arise from conformational changes during crystallization. To address this, use variable-temperature NMR to probe solution dynamics and compare with X-ray data. For example, p-tert-butylthis compound shows solvent-dependent packing: in chloroform, it forms 1:8 host-guest complexes, while solid-state structures may lack solvent molecules. Molecular dynamics simulations can bridge these observations .
Q. How can computational modeling predict host-guest interactions of this compound with biomolecules like ATP or fibrin?
- Methodological Answer : Density functional theory (DFT) calculates binding energies between this compound and guests (e.g., ATP’s phosphate groups). Molecular docking identifies key residues (e.g., fibrin’s polymerization sites). For validation, compare computational results with experimental kinetics (e.g., ATP hydrolysis rates) or fluorescence quenching assays. Studies on Calix[4]arene analogues (e.g., C-90’s interaction with ATPase) provide benchmarks .
Q. What experimental approaches quantify the impact of upper-rim functionalization on this compound’s metal-ion extraction efficiency?
- Methodological Answer : Introduce donor atoms (e.g., pyridylthio groups) at the upper rim and measure extraction efficiency via atomic absorption spectroscopy (AAS). For example, heteroarylthio derivatives show higher affinity for transition metals (e.g., Cu²⁺) due to additional bonding sites. Competitive extraction experiments (e.g., in biphasic water-organic systems) assess selectivity .
Methodological Best Practices
Q. How should researchers design experiments to ensure reproducibility in this compound synthesis and characterization?
- Guidelines :
- Document solvent purity, catalyst batches, and reaction times meticulously.
- Include control experiments (e.g., unsubstituted this compound) to benchmark yields.
- Deposit crystallographic data in public databases (e.g., CCDC) and share raw NMR/IR files as supplementary material .
Q. What criteria should guide the selection of analytical techniques for studying this compound-based materials?
- Guidelines :
- Use X-ray crystallography for definitive structural confirmation.
- Pair surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- For dynamic systems (e.g., self-assembled monolayers), employ atomic force microscopy (AFM) or scanning electron microscopy (SEM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
